Product packaging for 3-(3-aminophenyl)-2H-chromen-2-one(Cat. No.:CAS No. 292644-31-6)

3-(3-aminophenyl)-2H-chromen-2-one

Cat. No.: B185357
CAS No.: 292644-31-6
M. Wt: 237.25 g/mol
InChI Key: RHAQPESVLRVQJU-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B185357 3-(3-aminophenyl)-2H-chromen-2-one CAS No. 292644-31-6

Properties

IUPAC Name

3-(3-aminophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQPESVLRVQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352193
Record name 3-(3-aminophenyl)-2H-chromen-2-one
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

292644-31-6
Record name 3-(3-Aminophenyl)-2H-1-benzopyran-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=292644-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(3-aminophenyl)-2H-chromen-2-one
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Record name 3-(3-AMINOPHENYL)-2H-CHROMEN-2-ONE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 3-(3-aminophenyl)-2H-chromen-2-one. This document details the synthetic pathway, including experimental protocols for the preparation of the key intermediate and the final compound. Furthermore, it presents a summary of the spectroscopic data essential for its characterization and explores its potential biological relevance by discussing associated signaling pathways.

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin. They are known to exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and neuroprotective effects. The 3-phenylcoumarin scaffold, in particular, has attracted considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. The introduction of an amino group on the 3-phenyl substituent can significantly modulate the biological activity of the parent compound, making this compound a molecule of interest for further investigation in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the nitro precursor, 3-(3-nitrophenyl)-2H-chromen-2-one, via the Perkin condensation reaction. This is followed by the reduction of the nitro group to an amino group to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Perkin Condensation cluster_step2 Step 2: Reduction A Salicylaldehyde C Acetic anhydride, Triethylamine A->C B 3-Nitrophenylacetic acid B->C D 3-(3-nitrophenyl)-2H-chromen-2-one C->D Reflux E 3-(3-nitrophenyl)-2H-chromen-2-one F SnCl2·2H2O, Ethanol E->F G This compound F->G Reflux PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Coumarin 3-Aminocoumarin Derivative Coumarin->PI3K Inhibits Coumarin->Akt Inhibits Coumarin->mTORC1 Inhibits TRKB_CREB_BDNF_Pathway cluster_membrane Cell Membrane TrkB TrkB Receptor PI3K PI3K TrkB->PI3K BDNF BDNF BDNF->TrkB Binds & Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB GeneExpression Gene Expression (e.g., BDNF, Bcl-2) CREB->GeneExpression Promotes NeuronalSurvival Neuronal Survival & Growth GeneExpression->NeuronalSurvival Coumarin 3-Aminocoumarin Derivative Coumarin->TrkB Potentiates

Spectroscopic Profile of 3-(3-aminophenyl)-2H-chromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

Chemical Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol CAS Number: 292644-31-6[1]

The structure of 3-(3-aminophenyl)-2H-chromen-2-one incorporates a rigid coumarin scaffold, which is known to be a versatile pharmacophore and a fluorophore. The presence of an aminophenyl substituent at the 3-position is expected to significantly influence its electronic and, consequently, its spectroscopic properties. The amino group, being an electron-donating group, can engage in intramolecular charge transfer (ICT) with the electron-withdrawing lactone carbonyl of the coumarin ring system. This ICT character is a key determinant of the molecule's absorption and emission properties.

Predicted Spectroscopic Data

Based on the analysis of various substituted coumarins, the following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3450-3300N-H stretching (asymmetric and symmetric)Medium, sharp bands
3100-3000Aromatic C-H stretchingWeak to medium
1750-1700C=O stretching (lactone)Strong, sharp
1620-1580C=C stretching (aromatic and coumarin rings)Medium to strong
1600-1550N-H bendingMedium
1300-1200C-O stretching (lactone)Strong
1200-1000C-N stretchingMedium
850-750C-H out-of-plane bending (aromatic)Strong
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.0Multiplet8HAromatic protons (coumarin and phenyl)
~7.8Singlet1HH4 proton of the coumarin ring
~5.5Broad singlet2H-NH₂ protons
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160C2 (lactone carbonyl)
~154C8a
~148C-N (aminophenyl ring)
~140C4
~130 - 115Aromatic carbons (coumarin and phenyl)
~125C3
~116C4a
Table 4: Predicted UV-Vis and Fluorescence Spectral Data
Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dichloromethane~350-380~420-450~70-70Moderate to High
Ethanol~360-390~450-480~90-90Moderate to High
Acetonitrile~350-380~430-460~80-80Moderate to High

Note: The absorption and emission maxima are expected to show solvatochromic shifts depending on the polarity of the solvent, a characteristic feature of molecules with significant ICT character.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a reliable synthetic approach can be adapted from the well-established Perkin reaction, which is commonly used for the synthesis of 3-substituted coumarins[2][3].

Proposed Synthesis of this compound

The synthesis can be envisioned as a one-pot reaction involving the condensation of a substituted salicylaldehyde with a substituted phenylacetic acid.

Workflow for the Proposed Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product Salicylaldehyde Salicylaldehyde Perkin Reaction Perkin Reaction Salicylaldehyde->Perkin Reaction 3-Aminophenylacetic acid 3-Aminophenylacetic acid 3-Aminophenylacetic acid->Perkin Reaction Acetic anhydride Acetic anhydride Acetic anhydride->Perkin Reaction Triethylamine Triethylamine Triethylamine->Perkin Reaction Acidification Acidification Perkin Reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (1 equivalent), 3-aminophenylacetic acid (1 equivalent), and acetic anhydride (3-5 equivalents).

  • Catalyst Addition: Add triethylamine (1.5-2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic techniques to confirm its structure and purity.

Workflow for Spectroscopic Analysis:

G cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Purified Compound Purified Compound FT-IR FT-IR Purified Compound->FT-IR NMR NMR Purified Compound->NMR UV-Vis UV-Vis Purified Compound->UV-Vis Fluorescence Fluorescence Purified Compound->Fluorescence Mass Spec Mass Spec Purified Compound->Mass Spec Structural Elucidation Structural Elucidation FT-IR->Structural Elucidation NMR->Structural Elucidation UV-Vis->Structural Elucidation Fluorescence->Structural Elucidation Mass Spec->Structural Elucidation

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid sample (e.g., using a KBr pellet) to identify the characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

  • UV-Visible (UV-Vis) Absorption Spectroscopy: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., dichloromethane, ethanol, acetonitrile) and record the absorption spectra to determine the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy: Using the same solutions, record the emission spectra by exciting at the determined λ_abs to find the emission maxima (λ_em) and calculate the Stokes shift. The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate).

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic properties and a viable synthetic route for this compound. The presence of the aminophenyl group at the 3-position of the coumarin core is anticipated to endow the molecule with interesting photophysical properties, making it a promising candidate for applications in fluorescent probes, bio-imaging, and as a scaffold in medicinal chemistry. The experimental validation of the data presented herein will be a crucial next step for any research program focused on this and related coumarin derivatives.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Substituted Coumarin Derivatives: A Case Study of Aminophenyl Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A crystallographic analysis for the specific compound 3-(3-aminophenyl)-2H-chromen-2-one was not publicly available at the time of this report. This guide, therefore, presents a comprehensive overview based on the crystal structure analysis of closely related aminophenyl- and other 3-substituted coumarin derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics and analytical methodologies pertinent to this class of compounds.

Introduction

Coumarin (2H-chromen-2-one) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Their biological activities are often intrinsically linked to their three-dimensional structure. The substituent at the 3-position of the coumarin scaffold plays a crucial role in determining the molecule's overall conformation and intermolecular interactions, which in turn influence its physicochemical properties and biological efficacy. This technical guide delves into the crystal structure analysis of 3-substituted coumarins, with a particular focus on aminophenyl analogs, to provide a detailed understanding of their structural features and the experimental protocols used for their characterization.

Data Presentation: Crystallographic Data of Related 3-Substituted Coumarins

The following table summarizes the key crystallographic data for several 3-substituted coumarin derivatives, offering a comparative view of their structural parameters. This data is essential for understanding the influence of different substituents on the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZFinal R-index
7-(Diethylamino)-3-(4-aminophenyl)coumarin[1]C₁₉H₂₀N₂O₂OrthorhombicPccn11.1095(5)33.0187(15)17.2865(7)-6341.1(5)-0.0480
3-(Pyridin-2-yl)-benzo[2][3]coumarin[4]-MonoclinicP2₁/c14.2953(13)6.1945(6)16.1165(15)112.9835(12)1313.9(2)4-
3-[2-(Thiophen-3-yl)ethynyl]-2H-chromen-2-one[5]C₁₅H₈O₂SMonoclinicP2₁/c10.7726(6)9.7572(3)12.2084(5)115.547(6)1157.77(11)40.050
3-[2-(4-Methylphenyl)ethynyl]-2H-chromen-2-one[6]C₁₈H₁₂O₂MonoclinicP2₁/c8.4695(2)10.6759(2)14.5208(2)98.093(2)1299.89(4)40.038
3-(Pyrrolidine-1-carbonyl)-2H-chromen-2-one[2]-MonoclinicC2/c16.654(15)8.789(7)18.460(18)102.89(5)2634(4)80.0441
4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one[7]C₁₈H₁₂O₄MonoclinicP2/c11.8040(5)3.8860(5)29.7190(5)97.164(5)1352.58(18)40.069

Experimental Protocols

The determination of the crystal structure of coumarin derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections detail the typical methodologies employed.

The synthesis of 3-substituted coumarins can be achieved through various organic chemistry reactions. For instance, 7-(diethylamino)-3-(4-aminophenyl)coumarin was synthesized via a one-pot, three-step process starting from 4-(diethylamino)salicylaldehyde and 4-nitrophenylacetonitrile[1]. The synthesis of other derivatives, such as 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, has been achieved by reacting 3-bromocoumarin with a suitable coupling partner in the presence of a palladium catalyst[5].

Following synthesis and purification, obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A common method for crystal growth is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, orange crystals of 7-(diethylamino)-3-(4-aminophenyl)coumarin were grown from an ethyl acetate solution[1]. Similarly, suitable crystals of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one were obtained by slow evaporation from a mixture of ethyl acetate and hexane[5].

Single-crystal X-ray diffraction data are typically collected using a diffractometer equipped with a CCD or CMOS detector. The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å), is used. Data collection involves rotating the crystal and collecting a series of diffraction images. These images are then processed to determine the unit cell parameters and the intensities of the Bragg reflections. An absorption correction is often applied to account for the absorption of X-rays by the crystal[5][8].

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[4][5]. The quality of the final refined structure is assessed by the R-indices (R1 and wR2) and the goodness-of-fit (S) value.

Mandatory Visualizations

The following diagrams illustrate the typical workflow and logical progression of crystal structure analysis for a 3-substituted coumarin derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation (CIF Check) refinement->validation molecular_geometry Molecular Geometry (Bond Lengths, Angles) validation->molecular_geometry intermolecular_interactions Intermolecular Interactions (H-bonds, π-π stacking) molecular_geometry->intermolecular_interactions packing Crystal Packing Analysis intermolecular_interactions->packing

Experimental Workflow for Crystal Structure Analysis

logical_relationship cluster_experimental Experimental Determination cluster_data_processing Data Processing & Refinement cluster_results Structural Insights compound Target Compound (3-Substituted Coumarin) synthesis Synthesis compound->synthesis crystallization Crystallization synthesis->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd raw_data Raw Diffraction Data xrd->raw_data structure_solution Structure Solution raw_data->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement atomic_coordinates Atomic Coordinates structure_refinement->atomic_coordinates molecular_structure Molecular Structure (Conformation, Geometry) atomic_coordinates->molecular_structure supramolecular_assembly Supramolecular Assembly (Packing, Interactions) atomic_coordinates->supramolecular_assembly

Logical Relationship of Crystal Structure Analysis

Structural Insights from Related Compounds

The crystal structures of 3-substituted coumarins reveal several common features. The coumarin ring system is generally planar or nearly planar[5][6]. The dihedral angle between the coumarin moiety and the substituent at the 3-position is a key structural parameter that influences the overall molecular shape and crystal packing. For instance, in 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, the dihedral angle between the coumarin and thiophene rings is 11.75(8)°[5], while in 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, the angle with the methylbenzene ring is 33.68(4)°[6].

Intermolecular interactions such as hydrogen bonds and π-π stacking often play a significant role in the crystal packing of these compounds. In the crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, a combination of C—H···π and π–π interactions contributes to the three-dimensional architecture[5]. Similarly, weak C—H···O hydrogen bonds and C—H···π interactions are observed in the crystal of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, forming supramolecular chains[6]. The presence of an amino group, as in the case of aminophenyl-substituted coumarins, is likely to introduce N-H···O or N-H···N hydrogen bonding, further influencing the crystal packing and potentially the compound's biological activity.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of closely related 3-substituted coumarin derivatives provides a robust framework for understanding the structural chemistry of this class of compounds. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established, and the structural data from analogous compounds offer valuable insights into the expected molecular geometry and intermolecular interactions. This guide serves as a valuable resource for researchers working on the design, synthesis, and structural characterization of novel coumarin derivatives for various applications, particularly in the field of drug development.

References

Quantum Chemical Studies of 3-(3-aminophenyl)-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 3-(3-aminophenyl)-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. Drawing upon established theoretical and experimental data from structurally related compounds, this document outlines the synthesis, spectral characteristics, and potential biological activity of the target molecule. It is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds widely distributed in nature and also accessible through synthetic routes. Their scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The introduction of an aminophenyl substituent at the 3-position of the coumarin ring, as in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its bioactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, reactivity, and spectroscopic properties of such molecules, providing insights that can guide drug design and development efforts.

Experimental Protocols

Synthesis Protocol

The synthesis of this compound can be effectively achieved via the Perkin reaction.[1] This method involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a base and acetic anhydride.

Materials:

  • Salicylaldehyde

  • 3-Aminophenylacetic acid

  • Acetic anhydride

  • Triethylamine (Et3N)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of salicylaldehyde, 3-aminophenylacetic acid, and triethylamine in acetic anhydride is heated under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration.

  • The crude product is then treated with a solution of hydrochloric acid in ethanol to facilitate the cyclization and formation of the coumarin ring.

  • The final product, this compound, is purified by recrystallization from a suitable solvent such as ethanol.

G Synthesis Workflow for this compound Reactants Salicylaldehyde + 3-Aminophenylacetic acid Reaction Perkin Reaction (Acetic anhydride, Et3N, Reflux) Reactants->Reaction Intermediate Intermediate Product Reaction->Intermediate Acidification Acidification (HCl, Ethanol) Intermediate->Acidification Product This compound Acidification->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 1: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Quantum Chemical Computational Protocol

Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Software: Gaussian 09 or a similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed for such calculations, in conjunction with a high-level basis set like 6-311++G(d,p) to ensure accuracy.[2][3][4]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.[3]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.[5]

G Quantum Chemical Calculation Workflow Start Initial Molecular Structure DFT DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq Electronic Electronic Properties (HOMO-LUMO) Freq->Electronic Results Optimized Geometry, Vibrational Frequencies, Electronic Data Electronic->Results

Figure 2: Workflow for quantum chemical calculations of this compound.

Data Presentation

The following tables summarize the predicted quantitative data for this compound based on quantum chemical calculations and analysis of structurally similar compounds.

Predicted Optimized Geometrical Parameters

Based on DFT/B3LYP/6-311++G(d,p) calculations of similar coumarin derivatives.

ParameterBond/AnglePredicted Value
Bond Length (Å) C=O (lactone)~1.21
C-O (lactone)~1.37
C-C (phenyl-coumarin)~1.48
C-N (amino)~1.39
Bond Angle (°) O-C=O~120.5
C-O-C~122.0
C-C-N~120.0
Dihedral Angle (°) Phenyl vs. Coumarin~40-50
Predicted Vibrational Frequencies (FTIR)

Key predicted vibrational modes based on data from related coumarin derivatives.[6]

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchAmino (-NH₂)3400 - 3300
C-H stretchAromatic3100 - 3000
C=O stretchLactone~1720
C=C stretchAromatic/Pyrone1620 - 1580
C-N stretchAmino1350 - 1250
C-O stretchEther-like1250 - 1150
Predicted Electronic Properties

Based on DFT calculations of aminocoumarin analogues.

PropertyPredicted Value
HOMO Energy ~ -5.8 eV
LUMO Energy ~ -1.9 eV
HOMO-LUMO Gap (ΔE) ~ 3.9 eV

Potential Biological Activity and Signaling Pathway

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[7][8] Many 3-phenylcoumarin derivatives have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[9]

Molecular Docking Protocol

To investigate the potential of this compound as a VEGFR-2 inhibitor, a molecular docking study can be performed.

Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.

Procedure:

  • Protein Preparation: The crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound, optimized from quantum chemical calculations, is prepared by assigning appropriate atom types and charges.

  • Docking Simulation: The ligand is docked into the ATP-binding site of VEGFR-2 using a suitable docking algorithm.

  • Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by a ligand like this compound would block the downstream signaling cascade, thereby inhibiting angiogenesis.

G Inhibition of VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Ligand 3-(3-aminophenyl)- 2H-chromen-2-one Ligand->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Angiogenesis MAPK->Proliferation Promotes

Figure 3: Proposed mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a theoretical framework for the study of this compound. The proposed synthesis and computational protocols, along with the predicted data, offer a solid starting point for the experimental investigation of this promising molecule. The potential for this compound to act as a VEGFR-2 inhibitor highlights its relevance in the field of anticancer drug discovery. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the therapeutic potential of this compound.

References

The Fluorescent Probe 3-(3-aminophenyl)-2H-chromen-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold is a cornerstone in the development of fluorescent probes due to its favorable photophysical properties, synthetic accessibility, and sensitivity to the molecular environment. Within this versatile class of compounds, 3-(3-aminophenyl)-2H-chromen-2-one emerges as a molecule of interest. This technical guide provides a comprehensive overview of its discovery, synthetic strategies, and potential as a fluorescent probe, collating available scientific knowledge to support further research and application in drug development and diagnostics.

Synthesis of this compound

The synthesis of 3-substituted coumarins is well-established in organic chemistry. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from the established synthesis of its regioisomer, 3-(4-aminophenyl)-coumarin. The most common and adaptable approach is a modification of the Perkin reaction.

This synthesis involves the condensation of a substituted phenylacetic acid with a salicylaldehyde derivative. To obtain the target molecule, this compound, the reaction would utilize meta-aminophenylacetic acid and salicylaldehyde.

Proposed Synthetic Pathway:

m-Aminophenylacetic_Acid m-Aminophenylacetic Acid Intermediate Intermediate m-Aminophenylacetic_Acid->Intermediate 1. Salicylaldehyde Salicylaldehyde Salicylaldehyde->Intermediate 1. Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Heat Triethylamine Triethylamine Triethylamine->Intermediate Base Target_Molecule This compound Intermediate->Target_Molecule 2. Cyclization

Fig. 1: Proposed synthesis of the target molecule.

Experimental Protocol (Adapted):

  • Condensation: A mixture of meta-aminophenylacetic acid, salicylaldehyde, acetic anhydride, and a base such as triethylamine is heated. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization and Workup: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its molecular structure.

Fluorescent Properties and Photophysical Characteristics

Coumarin derivatives are known for their strong fluorescence, which is highly dependent on the nature and position of substituents on the coumarin ring. The presence of an electron-donating amino group on the 3-phenyl substituent is expected to induce an intramolecular charge transfer (ICT) state upon photoexcitation, which is a common mechanism for fluorescence in push-pull systems.

Expected Photophysical Properties:

PropertyExpected Value/Characteristic
Absorption Maximum (λabs) Expected in the UV-Vis region, likely between 300-400 nm. The exact wavelength will be influenced by solvent polarity.
Emission Maximum (λem) Expected in the blue to green region of the visible spectrum (400-550 nm), with a significant Stokes shift. The emission is also likely to be sensitive to solvent polarity.
Molar Extinction Coefficient (ε) High values are anticipated, characteristic of π-conjugated systems.
Fluorescence Quantum Yield (ΦF) The quantum yield is expected to be moderate to high, making it a potentially bright fluorophore. This will be highly dependent on the solvent and local environment.
Stokes Shift A relatively large Stokes shift is expected due to the potential for significant structural relaxation in the excited state, a desirable property for fluorescent probes to minimize self-quenching.
Solvatochromism The fluorescence emission is likely to exhibit positive solvatochromism, with a red-shift in more polar solvents, due to the stabilization of the more polar excited ICT state.

Potential as a Fluorescent Probe

The aminophenyl-substituted coumarin structure provides a versatile platform for the development of fluorescent probes. The amino group can act as a recognition site or be further functionalized to create a specific receptor for a target analyte. The fluorescence of the coumarin core can then report on the binding event.

Potential Sensing Mechanisms and Applications:

  • pH Sensing: The amino group can be protonated in acidic conditions, which would alter the ICT process and lead to a change in the fluorescence emission. This could be developed into a "turn-on" or "turn-off" or ratiometric pH sensor.

  • Metal Ion Detection: The amino group can act as a chelating site for various metal ions. Binding of a metal ion could either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence (photoinduced electron transfer, PET), providing a mechanism for metal ion detection.

  • Bio-conjugation: The amino group provides a reactive handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids, enabling the development of targeted fluorescent labels for bioimaging applications.

Workflow for Developing a Fluorescent Probe:

Synthesis Synthesis & Purification Characterization Photophysical Characterization Synthesis->Characterization Pure Compound Screening Analyte Screening Characterization->Screening Characterized Probe Optimization Assay Optimization Screening->Optimization Identified Analyte Application Application in Complex Media Optimization->Application Optimized Assay

Fig. 2: General workflow for probe development.

Experimental Protocol for Fluorescence Measurements:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mM.

  • Working Solution Preparation: The stock solution is diluted with the appropriate buffer or solvent to a final concentration typically in the low micromolar range (e.g., 1-10 µM) for fluorescence measurements.

  • Fluorescence Titration: To a cuvette containing the working solution of the probe, small aliquots of the analyte of interest are added incrementally.

  • Spectral Acquisition: After each addition and appropriate incubation time, the fluorescence emission spectrum is recorded using a spectrofluorometer at a fixed excitation wavelength (determined from the absorption spectrum).

  • Data Analysis: The changes in fluorescence intensity or wavelength are plotted against the analyte concentration to determine the sensitivity (limit of detection) and binding affinity.

Future Directions

While the foundational knowledge of coumarin chemistry suggests that this compound is a promising fluorescent scaffold, further dedicated research is required to fully elucidate its potential. Key areas for future investigation include:

  • Detailed Synthesis and Characterization: A comprehensive study detailing an optimized synthesis, purification, and full analytical characterization of the compound.

  • In-depth Photophysical Studies: Thorough investigation of its photophysical properties in a range of solvents and environments to build a complete photophysical profile.

  • Systematic Screening for Sensing Applications: Screening its response to a wide variety of analytes, including metal ions, anions, reactive oxygen species, and changes in pH, to identify potential sensing applications.

  • Derivatization and Functionalization: Using the amino group as a point of modification to create a library of derivatives with tailored properties for specific applications in drug development and cellular imaging.

A Technical Guide to the Preliminary Cytotoxicity Investigation of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the preliminary in vitro investigation of the cytotoxic properties of the novel aminocoumarin, 3-(3-aminophenyl)-2H-chromen-2-one. Coumarins, a significant class of benzopyran-2-one derivatives, are widely recognized for their diverse pharmacological activities, including potential as anticancer agents. The introduction of an aminophenyl group at the C-3 position may modulate this activity, necessitating a thorough cytotoxicological evaluation.

This document provides detailed experimental protocols for assessing cell viability, apoptosis, and cell cycle arrest. Furthermore, it explores potential signaling pathways that may be implicated in the cytotoxic mechanism of this compound, based on established knowledge of coumarin derivatives. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Experimental Protocols

A multi-faceted approach is essential to accurately characterize the cytotoxic profile of this compound. The following protocols describe standard assays for an initial investigation.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent effect of the compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

1.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]

  • Procedure:

    • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

1.1.2 Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[3][4]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a measure of total protein mass.[4]

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 540 nm.[4]

Apoptosis Detection Assays

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), the following assays are crucial.

1.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5][6]

  • Procedure:

    • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate. After 24 hours, treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]

    • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (100 µg/mL).[7][8]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

    • Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[7] Live cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.

1.2.2 DNA Fragmentation (Ladder) Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples.[9][10]

  • Principle: Activation of endonucleases during apoptosis leads to DNA cleavage. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder".[9]

  • Procedure:

    • Treatment and Lysis: Treat cells with the test compound as described above. Harvest the cells and lyse them using a lysis buffer.

    • DNA Extraction: Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol.

    • Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualization: Run the gel and visualize the DNA fragments under UV light. The appearance of a ladder pattern is indicative of apoptosis.

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by causing cell cycle arrest at specific checkpoints.

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with the compound as previously described.

    • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[11][12] Cells can be stored at 4°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[12][13]

    • Incubation: Incubate for 15-30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables are examples of how to present the results from the described assays.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
MCF-7 (Breast)MTT4815.2 ± 1.8
HeLa (Cervical)MTT4822.5 ± 2.1
A549 (Lung)SRB4818.9 ± 2.5
HepG2 (Liver)SRB4835.1 ± 3.3

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells after 24h Treatment.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Vehicle) 95.1 ± 1.52.5 ± 0.52.4 ± 0.6
Compound (15 µM) 55.3 ± 4.228.7 ± 3.116.0 ± 2.7
Staurosporine (1 µM) 20.8 ± 3.545.2 ± 4.034.0 ± 3.8

Data obtained from Annexin V-FITC/PI flow cytometry analysis. Values are mean ± SD (n=3).

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle) 60.5 ± 2.825.1 ± 1.914.4 ± 1.5
Compound (15 µM) 25.3 ± 2.118.5 ± 1.756.2 ± 3.3

Data obtained from Propidium Iodide staining and flow cytometry analysis. Values are mean ± SD (n=3).

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow

G General Workflow for In Vitro Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) seeding 2. Seed Cells (96-well or 6-well plates) cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations & Times) seeding->treatment viability 4a. Cell Viability Assay (MTT / SRB) treatment->viability apoptosis 4b. Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle 4c. Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 5a. Calculate IC50 viability->ic50 flow_analysis 5b. Flow Cytometry Data Analysis apoptosis->flow_analysis cell_cycle->flow_analysis interpretation 6. Mechanism Hypothesis ic50->interpretation flow_analysis->interpretation

Caption: General workflow for in vitro cytotoxicity assessment.

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases.

G Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Bid Bid aCasp8->Bid Casp3 Caspase-3 (Executioner) aCasp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 tBid tBid Bid->tBid tBid->Bax_Bak amplification Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Potential p53-Mediated Signaling

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress induced by cytotoxic agents.[14][15][16]

G Potential p53-Mediated Cytotoxic Pathway cluster_p53 p53 Activation & Response cluster_outcomes Cellular Outcomes Compound 3-(3-aminophenyl)- 2H-chromen-2-one Stress Cellular Stress (e.g., DNA Damage) Compound->Stress ATM_ATR ATM/ATR Kinases Stress->ATM_ATR p53_inactive p53 (inactive) ATM_ATR->p53_inactive p53_active p53 (active, stable) p53_inactive->p53_active Arrest Cell Cycle Arrest (via p21) p53_active->Arrest Transcriptional Activation Apoptosis Apoptosis (via Bax, PUMA, Noxa) p53_active->Apoptosis Transcriptional Activation Repair DNA Repair p53_active->Repair Transcriptional Activation node_a Caspase Activation Apoptosis->node_a node_b Cell Death Apoptosis->node_b node_a->node_b

Caption: The p53 pathway in response to drug-induced stress.

Potential Signaling Pathways in Cytotoxicity

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is critical. Based on studies of related compounds, several signaling pathways are likely to be involved.

  • Apoptosis Pathways: As visualized above, the compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins to investigate via Western blot would include the Bcl-2 family (Bcl-2, Bax, Bak), Cytochrome c, and caspases (Caspase-3, -8, -9).[17][18] Cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) is a definitive indicator of their activation.[18]

  • p53 Signaling: Many cytotoxic drugs induce DNA damage, leading to the activation of the p53 tumor suppressor.[16] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transcriptionally upregulating pro-apoptotic genes like BAX, PUMA, and NOXA.[15][19][20]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[21][22] Depending on the cellular context and stimulus, activation of JNK and p38 pathways is often associated with pro-apoptotic responses, while the ERK pathway is typically linked to cell survival.[21][22]

  • NF-κB Pathway: The transcription factor NF-κB generally promotes cell survival by upregulating anti-apoptotic genes.[23][24] Inhibition of the NF-κB pathway can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.[23] Therefore, investigating the modulation of NF-κB activity by the test compound is also warranted.

Conclusion

This guide provides a foundational framework for the preliminary cytotoxic evaluation of this compound. By employing a systematic battery of in vitro assays, researchers can determine the compound's IC50 values across various cell lines and elucidate its primary mechanism of action, such as the induction of apoptosis and/or cell cycle arrest. The subsequent investigation into key signaling pathways like p53, MAPK, and NF-κB will provide deeper insights into its molecular targets. The data generated from this comprehensive approach is essential for establishing a robust profile of the compound's anticancer potential and guiding further preclinical development.

References

The Synthesis of Aminophenyl-Chromenones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining aminophenyl-chromenones, a class of compounds of significant interest in medicinal chemistry and drug development. The guide details established methodologies, providing step-by-step experimental protocols and summarizing key quantitative data to facilitate reproducibility and further investigation.

Introduction

Chromen-4-one (chromone) and its derivatives are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants. The fusion of a benzene ring with a pyranone ring forms the core chromone scaffold, which is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The introduction of an aminophenyl substituent onto the chromone backbone can significantly modulate these biological properties, leading to the development of potent and selective therapeutic agents. This guide focuses on the practical synthesis of these valuable compounds.

Key Synthetic Strategies

The synthesis of aminophenyl-chromenones can be broadly categorized into two main approaches:

  • Construction of the Chromenone Ring with a Pre-functionalized Phenyl Moiety: This strategy involves the use of a substituted benzaldehyde or acetophenone bearing a nitro group, which is subsequently reduced to the desired amino group in the final steps of the synthesis. The Claisen-Schmidt condensation followed by oxidative cyclization is a cornerstone of this approach.

  • Direct Introduction of an Amino-containing Substituent: This method involves the derivatization of a pre-formed chromenone core with a reagent containing an amino group.

This guide will provide detailed protocols for two robust and widely applicable synthetic methods.

Synthesis of 2-(4-Aminophenyl)chromen-4-one via Chalcone Formation and Reductive Cyclization

This widely employed method involves a three-step process: the Claisen-Schmidt condensation to form a nitro-substituted chalcone, followed by oxidative cyclization to the corresponding nitro-flavone, and finally, reduction of the nitro group to yield the target aminoflavone.

Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (4'-Nitrochalcone)

  • To a cooled (ice bath) solution of 2-hydroxyacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in a minimum amount of methanol (15-20 mL), add a 10% (w/v) aqueous solution of sodium hydroxide (10 mL) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 18-20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 10% aqueous hydrochloric acid.

  • Filter the resulting yellow precipitate, wash with cold water, and dry to afford the crude 4'-nitrochalcone.

  • Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

Step 2: Synthesis of 2-(4-nitrophenyl)chromen-4-one (4'-Nitroflavone)

  • To a solution of the 4'-nitrochalcone (0.12 mmol) in dry amyl alcohol (30 mL), add selenium dioxide (0.35 mmol).

  • Heat the mixture in an oil bath at 140-150 °C and reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture to remove selenium dioxide.

  • Allow the filtrate to cool to room temperature, which will result in the precipitation of the product.

  • Filter the precipitate and wash with cold ethanol.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate).

Step 3: Synthesis of 2-(4-aminophenyl)chromen-4-one (4'-Aminoflavone)

  • To a solution of 2-(4-nitrophenyl)chromen-4-one (1 mmol) in methanol (100 mL), add zinc dust (10 g).

  • Add glacial acetic acid (15 mL) portion-wise over a period of 2 hours with constant stirring.

  • Continue stirring for an additional 30 minutes after the final addition of acetic acid.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the zinc dust and wash the residue with methanol.

  • To the filtrate, add 350 mL of water and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-(4-aminophenyl)chromen-4-one by recrystallization from a suitable solvent system.[1]

Quantitative Data
StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
12-Hydroxyacetophenone, 4-NitrobenzaldehydeSodium HydroxideMethanol/Water0 to RT18-2070-85
21-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneSelenium DioxideAmyl Alcohol140-1501240-60
32-(4-nitrophenyl)chromen-4-oneZinc Dust, Acetic AcidMethanolRT2.560-75

Yields are approximate and can vary based on reaction scale and purification methods.

Reaction Pathway

Synthesis_of_Aminoflavone 2-Hydroxyacetophenone 2-Hydroxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-Hydroxyacetophenone->Claisen-Schmidt Condensation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Claisen-Schmidt Condensation NaOH NaOH NaOH->Claisen-Schmidt Condensation 4'-Nitrochalcone 4'-Nitrochalcone Claisen-Schmidt Condensation->4'-Nitrochalcone Oxidative Cyclization Oxidative Cyclization 4'-Nitrochalcone->Oxidative Cyclization SeO2 SeO2 SeO2->Oxidative Cyclization 4'-Nitroflavone 4'-Nitroflavone Oxidative Cyclization->4'-Nitroflavone Reduction Reduction 4'-Nitroflavone->Reduction Zn/AcOH Zn/AcOH Zn/AcOH->Reduction 2-(4-Aminophenyl)chromen-4-one 2-(4-Aminophenyl)chromen-4-one Reduction->2-(4-Aminophenyl)chromen-4-one

Caption: Synthesis of 2-(4-Aminophenyl)chromen-4-one.

Synthesis of 7-Aminoalkoxy-Substituted Chromen-4-ones

This method provides an alternative route to chromenones bearing an amino functionality, in this case, tethered through an alkoxy linkage at the 7-position of the chromone ring.

Experimental Protocol

Step 1: Synthesis of 7-(2-(diethylamino)ethoxy)chroman-4-one

  • A mixture of 7-hydroxychroman-4-one (1.64 g, 10 mmol), 2-diethylaminoethyl chloride hydrochloride (1.72 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol) in dry acetone (50 mL) is refluxed for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture and wash the solid residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 7-(2-(diethylamino)ethoxy)-3-(4-methoxybenzylidene)chroman-4-one

  • To a solution of 7-(2-(diethylamino)ethoxy)chroman-4-one (2.63 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (50 mL), add concentrated hydrochloric acid (1 mL) dropwise.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting homoisoflavonoid derivative by column chromatography.

Quantitative Data
StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
17-Hydroxychroman-4-one, 2-Diethylaminoethyl chloride hydrochloridePotassium CarbonateAcetoneReflux2485-95
27-(2-(diethylamino)ethoxy)chroman-4-one, 4-MethoxybenzaldehydeHydrochloric AcidEthanolReflux870-85

Yields are approximate and can vary based on reaction scale and purification methods.

Reaction Workflow

Synthesis_of_Aminoalkoxy_Chromenone cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Condensation 7-Hydroxychroman-4-one 7-Hydroxychroman-4-one Alkylation_Reaction Alkylation 7-Hydroxychroman-4-one->Alkylation_Reaction Aminoethyl_Chloride 2-Diethylaminoethyl chloride hydrochloride Aminoethyl_Chloride->Alkylation_Reaction K2CO3 K2CO3 K2CO3->Alkylation_Reaction Aminoalkoxy_Chromanone 7-(2-(diethylamino)ethoxy) chroman-4-one Alkylation_Reaction->Aminoalkoxy_Chromanone Condensation_Reaction Condensation Aminoalkoxy_Chromanone->Condensation_Reaction Arylaldehyde 4-Methoxybenzaldehyde Arylaldehyde->Condensation_Reaction HCl HCl HCl->Condensation_Reaction Final_Product 7-Aminoalkoxy-Substituted Homoisoflavonoid Condensation_Reaction->Final_Product

Caption: Synthesis of 7-Aminoalkoxy-Substituted Chromenone.

Conclusion

The synthetic methodologies detailed in this guide represent reliable and adaptable routes for the preparation of aminophenyl-chromenones. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of novel aminophenyl-chromenone derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules.

References

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have long captivated the scientific community with their remarkable photophysical properties and diverse biological activities. These versatile scaffolds, characterized by a fused benzene and α-pyrone ring system, are at the forefront of research in fluorescent probes, bioimaging, and photodynamic therapy. This technical guide provides a comprehensive exploration of the photophysical characteristics of novel coumarin derivatives, offering detailed experimental protocols and a visual representation of their engagement with cellular signaling pathways.

Quantitative Photophysical Data

The photophysical properties of coumarin derivatives are intricately linked to their molecular structure, with substituent effects playing a pivotal role in tuning their absorption and emission characteristics. The following tables summarize key quantitative data for a selection of novel coumarin derivatives, providing a comparative overview of their performance.

DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Reference
Coumarin 1 Ethanol3734500.73-
6-Aryl-Coumarin 4e Chloroform3805120.459.3[1]
6-Aryl-Coumarin 4f Chloroform3685100.6913.0[1]
Coumarin 102 Anisole-4380.883.5[2]
3-Thiazolyl-Coumarin 1 Acetonitrile3925060.784.8[3]
3-Thiazolyl-Coumarin 2 Acetonitrile3965180.465.2[3]
Benzo[g]coumarin Derivative -450-550550-700--[4]

Table 1: Photophysical Properties of Selected Coumarin Derivatives. This table provides a summary of the key photophysical parameters for several novel coumarin derivatives in different solvent environments.

Experimental Protocols

A thorough understanding of the photophysical properties of coumarin derivatives necessitates rigorous experimental investigation. The following section outlines detailed methodologies for the synthesis and characterization of these compounds.

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives can be achieved through various established methods, with the Pechmann condensation and Knoevenagel condensation being among the most common.

General Procedure for Pechmann Condensation:

  • To a solution of a substituted phenol (1.0 equivalent) in a suitable solvent (e.g., ethanol), add a β-ketoester (1.0-1.2 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., ZnCl₂).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure coumarin derivative.

General Procedure for Knoevenagel Condensation:

  • Dissolve a salicylaldehyde derivative (1.0 equivalent) and an active methylene compound (e.g., diethyl malonate, 1.0 equivalent) in a suitable solvent (e.g., ethanol or piperidine).

  • Add a catalytic amount of a base (e.g., piperidine or pyridine).

  • Reflux the reaction mixture for a specified time, monitoring by TLC.

  • After cooling, acidify the mixture with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.[5]

Photophysical Characterization

This technique is fundamental for determining the wavelengths at which a coumarin derivative absorbs light.

Protocol:

  • Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (typically 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs) from the resulting spectra.

Fluorescence spectroscopy provides information about the emission properties of the coumarin derivatives.

Protocol:

  • Sample Preparation: Use the same diluted solutions prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation and Emission Wavelengths: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 400-800 nm).

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) from the corrected emission spectrum.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.[6]

  • Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with closely matched absorbances (A < 0.1) at the same excitation wavelength.

  • Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7][8]

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[9][10][11]

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the coumarin derivative (absorbance < 0.1 at the excitation wavelength).

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence emission at the emission maximum. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF and fit the resulting data to an exponential decay model to extract the fluorescence lifetime(s).

Visualization of Signaling Pathways

The application of coumarin derivatives in biological research often involves their interaction with specific cellular signaling pathways. Graphviz, an open-source graph visualization software, can be used to create clear diagrams of these complex interactions using the DOT language.

Apaensin-Induced Nur77-Dependent Apoptotic Pathway

The furanocoumarin apaensin has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways, which in turn modulate the activity of the orphan nuclear receptor Nur77.[12]

Apaensin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Apaensin Apaensin JNK JNK Apaensin->JNK activates p38 MAPK p38 MAPK Apaensin->p38 MAPK activates Nur77_nuc Nur77 JNK->Nur77_nuc promotes nuclear export Nur77_cyto Nur77 p38 MAPK->Nur77_cyto activates Bcl-2 Bcl-2 Nur77_cyto->Bcl-2 interacts with Nur77_Bcl2_complex Nur77-Bcl-2 (Pro-apoptotic) Bcl-2->Nur77_Bcl2_complex Cytochrome_c Cytochrome c Nur77_Bcl2_complex->Cytochrome_c induces release Nur77_nuc->Nur77_cyto Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers Photophysical_Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product UV_Vis UV-Vis Absorption Purification->UV_Vis Pure Compound Fluorescence_Spec Fluorescence Spectroscopy UV_Vis->Fluorescence_Spec Determine λ_ex Quantum_Yield Quantum Yield Measurement Fluorescence_Spec->Quantum_Yield Emission Spectrum Lifetime Fluorescence Lifetime (TCSPC) Fluorescence_Spec->Lifetime Emission Spectrum

References

CAS number and supplier information for 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-aminophenyl)-2H-chromen-2-one, a member of the 3-arylcoumarin class of compounds. Due to the limited publicly available data on this specific molecule, this guide leverages information on structurally similar analogs, particularly 3-(4-aminophenyl)-coumarin derivatives, to provide insights into its synthesis, potential biological activities, and associated experimental protocols.

Chemical and Supplier Information

PropertyValue
Chemical Name This compound
CAS Number 292644-31-6
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol

Potential Suppliers:

  • BLDpharm

  • Sigma-Aldrich

Synthesis

The synthesis of this compound can be achieved via the Perkin reaction, a well-established method for the synthesis of 3-arylcoumarins.[1][2][3][4][5] This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative.

Experimental Protocol: Perkin Reaction for 3-Arylcoumarin Synthesis

This protocol is a generalized procedure based on the synthesis of related 3-arylcoumarins.[5][6][7]

Materials:

  • Salicylaldehyde

  • 3-Aminophenylacetic acid

  • Acetic anhydride

  • Triethylamine (or Sodium Acetate)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

  • Anhydrous solvents (as required)

Procedure:

  • A mixture of salicylaldehyde (1 equivalent) and 3-aminophenylacetic acid (1 equivalent) is prepared in a suitable reaction vessel.

  • Acetic anhydride (excess, e.g., 3-5 equivalents) and a base such as triethylamine or anhydrous sodium acetate are added to the mixture.

  • The reaction mixture is heated under reflux for several hours (typically 4-8 hours) at a temperature ranging from 120-180°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration.

  • The crude product is then treated with a dilute acid (e.g., 10% HCl) to neutralize any remaining base and facilitate the cyclization to the coumarin ring.

  • The solid is again collected by filtration, washed with water until neutral, and dried.

  • Purification of the crude this compound is achieved by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Salicylaldehyde Salicylaldehyde Intermediate Intermediate Product Salicylaldehyde->Intermediate Condensation 3-Aminophenylacetic_acid 3-Aminophenylacetic acid 3-Aminophenylacetic_acid->Intermediate Acetic_anhydride Acetic anhydride Acetic_anhydride->Intermediate Base Base (e.g., Et3N) Base->Intermediate Heat Heat (120-180°C) Heat->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization & Purification

Perkin Reaction Workflow for Synthesis

Potential Biological Activities

While specific biological data for this compound is scarce, extensive research on its structural analogs, particularly 3-(4-aminophenyl)-coumarin derivatives, suggests potential therapeutic applications as an anti-inflammatory agent and a cholinesterase inhibitor.[5][6]

Anti-Inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties.[8][9][10][11] Research on a 3-(4-aminophenyl)-coumarin derivative has shown that it can inhibit the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis. This inhibition is mediated through the suppression of the NF-κB and MAPKs signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. Given the structural similarity, this compound may exhibit similar anti-inflammatory effects.

G Compound This compound (Hypothesized) NF_kB NF-κB Pathway Compound->NF_kB Inhibits MAPKs MAPKs Pathway Compound->MAPKs Inhibits Inflammation Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NF_kB->Inflammation Promotes MAPKs->Inflammation Promotes

Hypothesized Anti-Inflammatory Signaling Pathway
Cholinesterase Inhibition

Several 3-arylcoumarin derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE).[6][12][13][14][15][16] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function. Studies on 3-(4-aminophenyl)-coumarin derivatives have shown potent inhibitory activity against both AChE and BuChE.[6] This suggests that this compound could also be a candidate for cholinesterase inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Anti-Inflammatory Assay (Cytokine Production)

This protocol describes a general method to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in a relevant cell line.

Materials:

  • Fibroblast-like synoviocytes (FLS) or a similar relevant cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • This compound (test compound)

  • ELISA kits for IL-1, IL-6, and TNF-α

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the FLS cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent like LPS.

  • Incubate the cells for an appropriate period (e.g., 24 hours) to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Quantify the levels of IL-1, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Cholinesterase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of a compound against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) enzymes

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • This compound (test compound)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme (AChE or BuChE).

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE) and DTNB.

  • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

  • Measure the absorbance of the colored product at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound.

  • Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

G cluster_inflammation Anti-Inflammatory Assay cluster_cholinesterase Cholinesterase Assay Cell_Culture Cell Culture (FLS) Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Stimulation Stimulate with LPS Compound_Treatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA ELISA for Cytokines Supernatant_Collection->ELISA Reagent_Prep Prepare Reagents Plate_Setup Add Reagents to Plate Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate Plate_Setup->Pre_Incubation Reaction_Start Add Substrate & DTNB Pre_Incubation->Reaction_Start Absorbance_Measurement Measure Absorbance Reaction_Start->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Experimental Workflows for Biological Assays

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and signaling pathways described are based on studies of structurally related compounds and are presented as potential areas of investigation for this compound. Further experimental validation is required to confirm these properties for the specific compound. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Cell Imaging with 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-aminophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a well-established class of fluorophores known for their versatile applications in biomedical research, particularly in cell imaging.[1][2][3] The 3-phenylcoumarin scaffold, in particular, has been investigated for various biological activities.[1] The presence of the aminophenyl group at the 3-position is expected to confer favorable photophysical properties, making this compound a promising candidate for use as a fluorescent probe in cellular imaging applications.

These application notes provide a comprehensive overview of the potential use of this compound for visualizing cellular structures and processes. The protocols outlined below are based on established methodologies for similar coumarin-based fluorescent probes and serve as a starting point for developing specific imaging assays.

Physicochemical Properties and Safety

While specific experimental data for this compound is not extensively documented in publicly available literature, the general properties of aminocoumarin derivatives can be used to guide its application.

Data Presentation: Representative Photophysical Properties of Aminocoumarin Derivatives

The following table summarizes typical photophysical properties of aminocoumarin derivatives. These values should be considered as a general reference, and the specific characteristics of this compound should be determined experimentally.

PropertyRepresentative Value RangeNotes
Excitation Maximum (λex) 350 - 450 nmHighly dependent on substitution and solvent polarity.
Emission Maximum (λem) 400 - 550 nmExhibits a significant Stokes shift, which is advantageous for minimizing background fluorescence. The emission is often sensitive to the polarity of the microenvironment.
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹Indicates strong light absorption.[4]
Quantum Yield (Φ) 0.1 - 0.9Can be high, leading to bright fluorescence.[5] The quantum yield is often influenced by the solvent environment.[6]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous solutions.Stock solutions are typically prepared in DMSO.

Data Presentation: Representative Cytotoxicity of Coumarin Derivatives

Coumarin derivatives generally exhibit low cytotoxicity, making them suitable for live-cell imaging.[7][8][9] The following table provides examples of IC50 values for various coumarin compounds against different cell lines.

Coumarin DerivativeCell LineIC50 (µM)Reference
Chlorinated 2-amino-3-carbonitrile chromeneMCF-74.74[7]
Coumarin-selenophene hybridDU-14520.0[8]
3-(4-aminophenyl)-coumarin derivative (4m)-0.091 (AChE inhibition)[10]
Methoctramine (polyamine with structural similarities)H9c2High micromolar[11]

Experimental Protocols

The following protocols are generalized for the use of this compound in live-cell imaging and may require optimization for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Reagent: this compound powder.

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, for a molecular weight of 237.26 g/mol , dissolve 2.37 mg in 10 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Staining Protocol
  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under standard conditions until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe (e.g., DAPI or blue fluorescent protein filter set).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Cytotoxicity Assay (MTT Assay)

To determine the optimal non-toxic working concentration of the probe for your specific cell line, it is recommended to perform a cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to Working Concentration (1-10 µM) in Medium prep_stock->prep_working add_stain Add Staining Solution prep_working->add_stain plate_cells Plate Cells on Imaging Dish incubate_cells Incubate Cells (50-70% Confluency) plate_cells->incubate_cells wash_cells1 Wash with PBS incubate_cells->wash_cells1 wash_cells1->add_stain incubate_stain Incubate (15-60 min, 37°C) add_stain->incubate_stain wash_cells2 Wash to Remove Excess Probe incubate_stain->wash_cells2 add_medium Add Fresh Medium/Imaging Buffer wash_cells2->add_medium acquire_images Fluorescence Microscopy add_medium->acquire_images analyze_data Image Analysis acquire_images->analyze_data

Caption: Experimental workflow for live-cell imaging.

Hypothetical_Signaling_Pathway Probe This compound (Hypothetical Probe) Cell Cell Membrane Probe->Cell Cellular Uptake Target Intracellular Target (e.g., Enzyme, Organelle) Cell->Target Binding/Localization Signal Fluorescence Signal Target->Signal Fluorescence Activation/ Modulation Pathway Downstream Signaling Pathway (e.g., Anti-inflammatory Response) Target->Pathway Biological Activity Response Cellular Response Pathway->Response

Caption: Hypothetical mechanism of action and signaling.

References

Application of 3-Aminophenyl-2H-chromen-2-one Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives, specifically those belonging to the 3-phenyl-2H-chromen-2-one scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of an aminophenyl group at the 3-position creates a versatile chemical entity with demonstrated potential as an enzyme inhibitor. While specific data for 3-(3-aminophenyl)-2H-chromen-2-one is limited in publicly available literature, extensive research on its positional isomer, 3-(4-aminophenyl)-2H-chromen-2-one, and other related coumarin derivatives provides a strong basis for its application in enzyme inhibition assays. These compounds have shown notable inhibitory effects against key enzymes implicated in neurodegenerative diseases and tumorigenesis, such as cholinesterases and carbonic anhydrases.

This document provides a detailed overview of the application of 3-aminophenyl-2H-chromen-2-one derivatives in enzyme inhibition assays, including quantitative data for representative compounds, detailed experimental protocols, and visualizations of experimental workflows and inhibitory mechanisms.

Data Presentation: Enzyme Inhibition by Coumarin Derivatives

The inhibitory activities of 3-aminophenyl-2H-chromen-2-one derivatives and related coumarins are summarized below. These tables highlight the potency and selectivity of these compounds against different enzyme targets.

Table 1: Inhibition of Cholinesterases by 3-(4-Aminophenyl)-Coumarin Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
4m Acetylcholinesterase (AChE)0.091 ± 0.011[1][2]
4k Butyrylcholinesterase (BuChE)0.559 ± 0.017[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Various Coumarin Derivatives

CompoundTarget IsoformInhibition Constant (Ki in nM)Reference
Natural Coumarin 1 hCA I78[3]
Methyl Ester 18 hCA II32[4]
Coumarin Ester 19 hCA IV48[3]
Thiocoumarin 17 mCA XIII40[3]
Coumarin 15 mCA XIII41[3]
Coumarin 18 mCA XIII48[3]
Coumarin 21 mCA XIII45[3]
Coumarin 22 mCA XIII46[3]

Ki values represent the dissociation constant of the enzyme-inhibitor complex and are indicative of binding affinity.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (3-aminophenyl-2H-chromen-2-one derivative)

  • Positive control (e.g., Galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)[5]

      • 10 µL of the test compound solution at various concentrations[5]

      • 10 µL of AChE solution (1 U/mL)[5]

    • Mix and incubate the plate at 25°C for 10 minutes.[5]

    • Add 10 µL of 10 mM DTNB to the reaction mixture.[5]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.[5]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.[5]

    • Take readings at regular intervals for a set period (e.g., 10 minutes).

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control: Contains all reagents except the test compound (substitute with solvent).

    • Positive Control: Contains a known AChE inhibitor instead of the test compound.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Negative Control - Rate with Inhibitor) / Rate of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO2. A key consideration for coumarin derivatives is a pre-incubation step to allow for enzymatic hydrolysis to the active inhibitor.[6]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • Phenol red indicator

  • Test compound (3-aminophenyl-2H-chromen-2-one derivative)

  • Positive control (e.g., Acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare working solutions of the CA enzyme in the assay buffer.

  • Pre-incubation (Crucial for Coumarins):

    • Mix the enzyme solution with the test compound solution.

    • Incubate the mixture for a defined period (e.g., 1-6 hours) to allow for the hydrolysis of the coumarin's lactone ring.[6]

  • Stopped-Flow Measurement:

    • The assay measures the initial rates of the CA-catalyzed CO2 hydration reaction.[7]

    • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

    • The change in absorbance due to the pH indicator (phenol red) is monitored at 557 nm.[8]

  • Controls:

    • Uncatalyzed Rate: The rate of CO2 hydration in the absence of the enzyme is measured and subtracted from the catalyzed rates.[7]

    • Negative Control: The catalyzed rate in the absence of the inhibitor.

    • Positive Control: The catalyzed rate in the presence of a known CA inhibitor.

  • Data Analysis:

    • Determine the initial reaction rates from the absorbance data.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Cheng-Prusoff equation).[6]

Visualizations

Experimental Workflow for Enzyme Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) mix Mix Reagents (Enzyme + Inhibitor) reagents->mix preincubate Pre-incubation (if required, e.g., for Coumarins) mix->preincubate Mechanism-dependent initiate Initiate Reaction (add Substrate) mix->initiate preincubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometry) initiate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 / Ki calculate->determine

Caption: General workflow for an in vitro enzyme inhibition assay.

Mechanism of Carbonic Anhydrase Inhibition by Coumarins

G cluster_enzyme Carbonic Anhydrase Active Site enzyme CA Enzyme (with Esterase Activity) hydrolyzed 2-Hydroxy-cinnamic Acid (Active Inhibitor) enzyme->hydrolyzed Hydrolyzes Lactone Ring coumarin Coumarin Derivative (Prodrug Inhibitor) coumarin->enzyme Enters Active Site inhibition Enzyme Inhibition (Active Site Occlusion) hydrolyzed->inhibition Binds to Active Site Entrance

Caption: Mechanism of carbonic anhydrase inhibition by coumarins.[9]

References

Step-by-step synthesis of 3-(3-aminophenyl)-2H-chromen-2-one from salicylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one, a 3-arylcoumarin derivative. The synthesis is achieved via a Perkin condensation reaction between salicylaldehyde and 3-aminophenylacetic acid, utilizing acetic anhydride as a dehydrating agent and triethylamine as a base catalyst. This method is a robust and widely used approach for generating α,β-unsaturated aromatic acids and their lactones, such as coumarins[1]. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Coumarins are a significant class of benzopyrone heterocyclic compounds found in many natural products and are of great interest due to their diverse pharmacological properties[2]. The 3-arylcoumarin scaffold, in particular, is a privileged structure in medicinal chemistry. The synthesis of these compounds is often accomplished through classic condensation reactions. The Perkin reaction, developed by William Henry Perkin, provides an effective route by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid or another base[1][3]. This protocol adapts the Perkin condensation for the specific synthesis of this compound, a valuable intermediate for further chemical elaboration. The methodology is based on established procedures for analogous 3-arylcoumarins[4][5].

Reaction Scheme & Mechanism

The synthesis proceeds via a Perkin condensation mechanism. Initially, 3-aminophenylacetic acid reacts with acetic anhydride, and the resulting mixed anhydride is deprotonated by triethylamine to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. The subsequent steps involve an intramolecular cyclization (lactonization) and dehydration to yield the final this compound product.

Reaction_Workflow Reactants Salicylaldehyde + 3-Aminophenylacetic Acid ReactionVessel Reaction Mixture (Heating) Reactants->ReactionVessel Add Reagents Acetic Anhydride + Triethylamine (Et3N) Reagents->ReactionVessel Add Workup Acidification (aq. HCl) ReactionVessel->Workup Cool & Pour Filtration Filtration & Washing Workup->Filtration Precipitate forms Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Crude Product Product 3-(3-aminophenyl)-2H- chromen-2-one Purification->Product Pure Product

Figure 1: General experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 3-arylcoumarins via Perkin condensation[4][5].

3.1 Materials and Equipment

  • Salicylaldehyde

  • 3-Aminophenylacetic acid

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Büchner funnel and vacuum flask for filtration

  • Melting point apparatus

  • TLC plates (silica gel)

3.2 Step-by-Step Procedure

  • Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 eq), 3-aminophenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq).

  • Base Addition: To the stirred mixture, carefully add triethylamine (2.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Hydrolysis and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any residual acid and other water-soluble impurities.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation

The following table summarizes the typical quantitative data for this synthesis. Yields for similar Perkin condensations to produce 3-arylcoumarins are generally in the moderate to good range[4].

ParameterValueReference / Notes
Reactants
Salicylaldehyde1.0 eqLimiting reagent
3-Aminophenylacetic acid1.1 eq
Reagents & Conditions
Acetic Anhydride3.0 eqServes as solvent and dehydrating agent
Triethylamine2.0 eqBase catalyst
Reaction Temperature120 °C[4]
Reaction Time3 - 5 hoursMonitor by TLC
Product
Expected Yield46 - 74 %Based on yields for analogous 3-arylcoumarins[4]
AppearanceCrystalline solidExpected
Purification MethodRecrystallization (Ethanol)Standard procedure

Safety Precautions

  • Conduct all steps of the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme caution.

  • Use care when heating the reaction mixture to avoid uncontrolled boiling.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The user is solely responsible for verifying the safety and suitability of this procedure for their specific application.

References

Application Notes and Protocols for the High-Yield Synthesis of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3-(3-aminophenyl)-2H-chromen-2-one, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the Perkin condensation of salicylaldehyde and 3-nitrophenylacetic acid to yield the intermediate, 3-(3-nitrophenyl)-2H-chromen-2-one. Subsequent reduction of the nitro group furnishes the target amine. This guide offers two effective methods for the reduction step: catalytic hydrogenation and reduction using stannous chloride, allowing for flexibility based on available laboratory resources. All procedures have been optimized for high yields and purity.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds exhibiting a wide array of biological activities. Specifically, 3-aryl-2H-chromen-2-ones are of great interest to researchers due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an amino group on the 3-phenyl substituent opens avenues for further derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This guide presents a reliable and high-yielding synthetic route to this compound, suitable for laboratory-scale production.

Overall Synthesis Workflow

The synthesis of this compound is performed in two main stages:

  • Step 1: Perkin Condensation to form the carbon-carbon bond and construct the coumarin core, resulting in the nitro-substituted intermediate.

  • Step 2: Nitro Group Reduction to yield the final aminophenyl-substituted coumarin. Two alternative protocols are provided for this step.

SynthesisWorkflow cluster_reduction Alternative Reduction Methods reagents1 Salicylaldehyde + 3-Nitrophenylacetic Acid step1 Step 1: Perkin Condensation reagents1->step1 intermediate 3-(3-nitrophenyl)-2H-chromen-2-one step1->intermediate step2a Step 2a: Catalytic Hydrogenation intermediate->step2a step2b Step 2b: Stannous Chloride Reduction intermediate->step2b reagents2a H₂, Pd/C reagents2a->step2a final_product This compound step2a->final_product reagents2b SnCl₂·2H₂O, HCl reagents2b->step2b step2b->final_product

Application Notes and Protocols for Aminocoumarin-Based Turn-On Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 3-(3-aminophenyl)-2H-chromen-2-one as a turn-on fluorescent sensor. To fulfill the detailed requirements of your request and provide a practical guide, these application notes and protocols are based on a well-documented and structurally related aminocoumarin derivative: 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC) , a turn-on fluorescent sensor for Aluminum ions (Al³⁺). The principles, protocols, and data presentation formats provided herein serve as a comprehensive template that can be adapted for other aminocoumarin-based sensors.

Application Note: Detection of Al³⁺ Using 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC) as a Turn-On Fluorescent Sensor

Introduction

Aluminum is the most abundant metal in the earth's crust and is widely used in various industrial and consumer products. However, elevated levels of aluminum in biological systems and the environment can be toxic, with links to neurodegenerative diseases and ecological damage. Consequently, the development of sensitive and selective methods for the detection of Al³⁺ ions is of significant importance. Fluorescent chemosensors offer a powerful analytical tool for this purpose due to their high sensitivity, operational simplicity, and potential for bio-imaging applications. 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC) is a Schiff base derivative of 6-aminocoumarin that functions as a highly selective "turn-on" fluorescent sensor for Al³⁺. In its free form, HBC exhibits weak fluorescence. Upon binding with Al³⁺, a stable complex is formed, leading to a significant enhancement of fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect allows for the quantitative determination of Al³⁺ concentrations.

Principle of Detection

The turn-on fluorescence sensing mechanism of HBC for Al³⁺ is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the HBC molecule has a flexible structure that allows for non-radiative decay pathways, such as photoinduced electron transfer (PET) and C=N isomerization, which quench its fluorescence, resulting in a weakly fluorescent or non-fluorescent state. When HBC selectively binds to an Al³⁺ ion, a rigid five-membered ring chelate structure is formed. This complexation restricts the intramolecular rotation and inhibits the non-radiative decay processes. As a result, the radiative decay pathway through fluorescence is favored, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the fluorescence signal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HBC fluorescent sensor for the detection of Al³⁺.

ParameterValueReference
AnalyteAl³⁺[1][2]
Emission Maximum (λem)Not Specified
Fluorescence Enhancement~25-fold[1][2]
Binding Stoichiometry (HBC:Al³⁺)1:1[1][2]
Binding Constant (K)7.9 x 10⁴ M⁻¹[1][2]
Limit of Detection (LOD)Not Specified
Solvent SystemNot Specified

Experimental Protocols

Protocol 1: Synthesis of 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC)

This protocol is based on the condensation reaction between an aminocoumarin and an aldehyde.

Materials and Reagents:

  • 6-aminocoumarin

  • Salicylaldehyde

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous ethanol in a round-bottom flask.

  • To this solution, add 1.1 equivalents of salicylaldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure HBC.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for Al³⁺ Detection using HBC

This protocol outlines the steps for the fluorometric determination of Al³⁺.

Materials and Reagents:

  • HBC stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Stock solution of Al³⁺ (e.g., Al(NO₃)₃ or AlCl₃ in deionized water)

  • Solutions of other metal ions for selectivity studies

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of HBC (e.g., 10 µM) in the desired aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to maintain aqueous conditions.

  • Fluorescence Measurement: a. Place the HBC working solution in a quartz cuvette. b. Record the fluorescence spectrum using the fluorometer. Determine the excitation wavelength that gives the maximum emission intensity.

  • Titration with Al³⁺: a. To the HBC solution in the cuvette, add incremental amounts of the Al³⁺ stock solution. b. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. c. Record the fluorescence spectrum after each addition. d. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.

  • Selectivity Studies: a. Prepare solutions of HBC containing various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of Al³⁺. b. Record the fluorescence spectra and compare the fluorescence response to that of Al³⁺ to assess the selectivity of the sensor.

  • Determination of Limit of Detection (LOD): a. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements (HBC solution without Al³⁺) and k is the slope of the linear portion of the calibration curve.

Visualizations

Below are diagrams illustrating the signaling pathway and experimental workflow, generated using the DOT language.

Caption: Sensing mechanism of the HBC fluorescent sensor for Al³⁺.

G cluster_workflow Experimental Workflow start Start prep_sensor Prepare HBC Stock Solution start->prep_sensor prep_analyte Prepare Al³⁺ Stock Solution start->prep_analyte dilute_sensor Dilute HBC in Aqueous Buffer prep_sensor->dilute_sensor add_al Add Aliquots of Al³⁺ prep_analyte->add_al measure_blank Measure Blank Fluorescence dilute_sensor->measure_blank measure_blank->add_al measure_sample Measure Fluorescence After Each Addition add_al->measure_sample Titration measure_sample->add_al Repeat plot_data Plot Calibration Curve measure_sample->plot_data analyze Determine Al³⁺ Concentration plot_data->analyze end End analyze->end

Caption: Experimental workflow for Al³⁺ detection using the HBC sensor.

References

Application Notes and Protocols for the Detection of Metal Ions Using 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-aminophenyl)-2H-chromen-2-one and its derivatives have emerged as promising fluorescent probes for the selective detection of metal ions. This document provides a detailed experimental protocol for the application of a chromone-based Schiff base fluorescent probe, herein referred to as CP probe, for the detection of ferric ions (Fe³⁺). The probe exhibits a "turn-off" fluorescence response upon binding with Fe³⁺, demonstrating high selectivity and sensitivity. The described protocols are intended for researchers in chemistry, biology, and pharmacology for the qualitative and quantitative determination of Fe³⁺ in various samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the CP probe for Fe³⁺ detection.

ParameterValueReference
Excitation Wavelength (λex)345 nm[1]
Emission Wavelength (λem)439 nm[1]
Solvent SystemDMSO/H₂O (4:1, v/v)[1]
Detection Limit (LOD)0.044 µmol·L⁻¹[1]
Stoichiometry (Probe:Fe³⁺)1:1[1]
Response Time< 1 minute[1]
pH Range2.0–12.0[1]

Experimental Protocols

Synthesis of the CP Fluorescent Probe

A detailed synthesis protocol for a chromone-based Schiff base fluorescent probe (CP probe) is described in the literature.[1] The synthesis involves the preparation of an intermediate compound followed by its reaction to form the final probe. The product is then purified by recrystallization.[1] The structure of the synthesized probe should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HR-MS).[1]

Preparation of Stock Solutions
  • CP Probe Stock Solution (1 mmol·L⁻¹): Dissolve the appropriate amount of the synthesized CP probe in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mmol·L⁻¹.

  • Fe³⁺ Stock Solution (1 mmol·L⁻¹): Prepare a 1 mmol·L⁻¹ stock solution of Fe³⁺ by dissolving ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in deionized water.[1]

  • Other Metal Ion Stock Solutions (1 mmol·L⁻¹): Prepare stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺) in deionized water at a concentration of 1 mmol·L⁻¹ to test the selectivity of the probe.[1]

General Procedure for Fluorescence Measurements

All fluorescence measurements should be performed using a fluorescence spectrophotometer.

  • Preparation of the CP Probe Solution: In a quartz cuvette, add 3 mL of a 10 µmol·L⁻¹ solution of the CP probe in a DMSO/H₂O (4:1, v/v) mixed solvent.[1]

  • Instrument Settings: Set the excitation wavelength to 345 nm and record the fluorescence emission spectrum from 350 nm to 600 nm.[1] The fluorescence intensity at 439 nm will be used for quantitative analysis.[1]

Protocol for Fe³⁺ Titration Experiment

This experiment determines the response of the CP probe to varying concentrations of Fe³⁺.

  • To the 3 mL of the 10 µmol·L⁻¹ CP probe solution in the cuvette, incrementally add small aliquots of the Fe³⁺ stock solution using a micropipette.[1]

  • After each addition, gently mix the solution and record the fluorescence spectrum.

  • A gradual decrease in the fluorescence intensity at 439 nm should be observed with increasing Fe³⁺ concentration.[1]

Protocol for Selectivity Study

This experiment evaluates the specificity of the CP probe for Fe³⁺ over other metal ions.

  • Prepare a series of cuvettes, each containing 3 mL of the 10 µmol·L⁻¹ CP probe solution.

  • To each cuvette, add an appropriate amount of the stock solution of a specific metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺) to reach a final concentration of 1 mmol·L⁻¹.[1] For Fe³⁺, add to a final concentration of 0.03 mmol·L⁻¹.[1]

  • Record the fluorescence spectrum for each sample.

  • Compare the fluorescence response of the CP probe in the presence of different metal ions. A significant fluorescence quenching should only be observed with Fe³⁺.[1]

Determination of the Detection Limit (LOD)

The limit of detection can be calculated based on the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (CP probe solution without Fe³⁺).

  • k is the slope of the linear calibration curve of fluorescence intensity versus Fe³⁺ concentration at low concentrations.

Signaling Pathway and Experimental Workflow

The interaction between the CP probe and Fe³⁺ ions leads to a quenching of the fluorescence signal. This is attributed to a combination of photoinduced electron transfer (PET) from the probe to the Fe³⁺ ion and the disruption of the extensive π-conjugated system of the probe upon complexation.[1]

G cluster_probe CP Probe (Fluorophore) cluster_quencher Quencher cluster_complex Complex Formation cluster_mechanism Quenching Mechanism Probe CP Probe (High Fluorescence) Complex [CP Probe - Fe³⁺] Complex (Low Fluorescence) Probe->Complex Binding Fe3 Fe³⁺ Ion Fe3->Complex Coordination PET Photoinduced Electron Transfer (PET) Complex->PET Pi_disruption π-System Disruption Complex->Pi_disruption Quenching Fluorescence Quenching PET->Quenching Leads to Pi_disruption->Quenching Leads to

Caption: Signaling pathway of Fe³⁺ detection by the CP probe.

The following diagram illustrates the general experimental workflow for the detection of Fe³⁺ using the CP probe.

G A Prepare CP Probe Stock Solution (1 mmol·L⁻¹ in DMSO) C Prepare Working Solution of CP Probe (10 µmol·L⁻¹ in DMSO/H₂O) A->C B Prepare Fe³⁺ Stock Solution (1 mmol·L⁻¹ in H₂O) E Add Aliquots of Fe³⁺ Solution B->E D Fluorescence Measurement (λex = 345 nm, λem = 439 nm) C->D D->E Titration F Record Fluorescence Spectra E->F After each addition G Data Analysis (Titration Curve, LOD, Selectivity) F->G

Caption: Experimental workflow for Fe³⁺ detection.

References

Application Note: Structural Elucidation of 3-(3-aminophenyl)-2H-chromen-2-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the comprehensive analysis of 3-(3-aminophenyl)-2H-chromen-2-one, a substituted coumarin derivative, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined provide a robust framework for the structural characterization and purity assessment of this and similar small molecules. The presented data, including ¹H and ¹³C NMR chemical shifts and mass spectrometric fragmentation, offer a complete spectral signature of the compound. Furthermore, a representative signaling pathway is illustrated to highlight the potential biological relevance of this class of compounds in drug discovery.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties[1]. The biological function of these molecules is intrinsically linked to their chemical structure. Therefore, accurate and unambiguous structural determination is a critical step in the research and development of new coumarin-based therapeutic agents. This note provides a detailed protocol for the analysis of this compound using fundamental analytical techniques: NMR and mass spectrometry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 400 MHz NMR spectrometer.

Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

  • The prepared sample was transferred to a 5 mm NMR tube.

  • The spectrometer was tuned and shimmed for optimal magnetic field homogeneity.

  • A standard one-dimensional ¹H NMR spectrum was acquired with the following parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

    • Spectral Width: 8223.68 Hz (20.55 ppm)

¹³C NMR Spectroscopy Protocol:

  • A standard one-dimensional ¹³C NMR spectrum was acquired with proton decoupling.

  • Key parameters included:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

    • Spectral Width: 24038.46 Hz (238.89 ppm)

2D NMR Spectroscopy (COSY, HSQC, HMBC): For complete structural assignment, 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs. These experiments are crucial for establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra were obtained on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A 1 mg/mL solution of this compound was prepared in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

Mass Spectrometry Protocol:

  • The sample solution was infused into the ESI source at a flow rate of 5 µL/min.

  • The mass spectrometer was operated in positive ion mode.

  • The source parameters were optimized as follows:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Full scan mass spectra were acquired over a mass range of m/z 50-500.

  • For fragmentation analysis, tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion [M+H]⁺ using collision-induced dissociation (CID) with argon as the collision gas.

Results and Data Presentation

NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for coumarin and substituted benzene rings[2][3][4][5].

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.1s-
H-5~7.8d8.0
H-6~7.4t7.5
H-7~7.6t7.5
H-8~7.5d8.0
H-2'~7.0s-
H-4'~6.8d7.8
H-5'~7.2t7.8
H-6'~6.9d7.8
-NH₂~5.3br s-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160
C-3~125
C-4~145
C-4a~118
C-5~128
C-6~124
C-7~132
C-8~116
C-8a~153
C-1'~135
C-2'~115
C-3'~148
C-4'~116
C-5'~129
C-6'~118
Mass Spectrometric Data

The high-resolution mass spectrum confirmed the molecular formula of the compound as C₁₅H₁₁NO₂. The fragmentation pattern observed in the MS/MS spectrum is consistent with the characteristic behavior of coumarin derivatives, which typically involves the loss of a carbon monoxide (CO) molecule[6][7].

Table 3: High-Resolution Mass Spectrometry Data for this compound.

IonCalculated m/zObserved m/z
[M+H]⁺238.0863238.0861
[M+Na]⁺260.0682260.0679
[M+K]⁺276.0421276.0418

Table 4: Key MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 238.0861).

Fragment Ion (m/z)Proposed Structure/Loss
210.0917[M+H-CO]⁺
182.0971[M+H-2CO]⁺
154.0651[C₁₂H₈]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_sample Sample Preparation (10mg in DMSO-d6) nmr_1h 1H NMR Acquisition nmr_sample->nmr_1h nmr_13c 13C NMR Acquisition nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d nmr_data NMR Data Processing & Analysis nmr_2d->nmr_data ms_sample Sample Preparation (1mg/mL in ACN/H2O) ms_hrms HRMS (Q-TOF) Acquisition ms_sample->ms_hrms ms_msms MS/MS Fragmentation ms_hrms->ms_msms ms_data MS Data Processing & Analysis ms_msms->ms_data

Caption: Experimental workflow for NMR and Mass Spectrometry analysis.

Structural Elucidation Logic

structural_elucidation mol_formula Molecular Formula (from HRMS) structure Final Structure of this compound mol_formula->structure nmr_1h 1H NMR (Proton Environments) nmr_2d 2D NMR (Connectivity) nmr_1h->nmr_2d nmr_13c 13C NMR (Carbon Skeleton) nmr_13c->nmr_2d nmr_2d->structure ms_frag MS/MS Fragmentation (Substructures) ms_frag->structure

Caption: Logic for determining the final chemical structure.

Representative Signaling Pathway

signaling_pathway compound This compound mapkk MAPKK (MEK) compound->mapkk Inhibition mapkkk MAPKKK mapkkk->mapkk mapk MAPK (p38) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors cellular_response Cellular Response (e.g., Apoptosis, Inflammation) transcription_factors->cellular_response

Caption: Potential inhibition of the MAPK/p38 signaling pathway.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and indispensable toolkit for the structural elucidation of novel organic compounds. The detailed protocols and representative data presented in this application note for this compound serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product chemistry, and drug development. The established spectral characteristics will facilitate the identification and quality control of this compound in future studies, while the illustrated biological pathway highlights a potential avenue for further pharmacological investigation.

References

Application Notes: Dissolving 3-(3-aminophenyl)-2H-chromen-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3-aminophenyl)-2H-chromen-2-one is a coumarin derivative, a class of compounds known for a wide range of biological activities. Proper dissolution of this compound is a critical first step for accurate and reproducible results in various biological assays, including cytotoxicity studies, enzyme inhibition assays, and reporter gene assays. The hydrophobicity of the coumarin backbone can present solubility challenges in aqueous buffers commonly used for biological experiments. These notes provide a comprehensive guide to effectively solubilize this compound for research applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for selecting an appropriate solvent. Key properties are summarized below.

PropertyValueSource
Molecular Formula C15H11NO2[1]
Molecular Weight 237.26 g/mol [2]
Predicted XlogP 2.9[1]
Appearance Typically a solid powderN/A

The predicted XlogP value of 2.9 suggests that this compound is a lipophilic compound with low aqueous solubility, making the use of an organic co-solvent necessary for most biological assays.

Solvent Selection and Considerations

For aminocoumarin compounds, Dimethyl Sulfoxide (DMSO) is a widely used solvent for creating concentrated stock solutions for biological testing.[3][4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent compatible with many biological assays. It is the recommended starting solvent for this compound.

  • Ethanol (EtOH): Ethanol can be an alternative, particularly if DMSO interferes with the assay system.

  • Dimethylformamide (DMF): DMF is another strong organic solvent that can be used, though it is generally more toxic to cells than DMSO.

Vehicle Control is Critical:

When using a co-solvent like DMSO, it is imperative to run a parallel "vehicle control" in all experiments. This control group should contain the highest concentration of the solvent used in the experimental groups to account for any effects of the solvent itself on the biological system. For most cell-based assays, the final concentration of DMSO should not exceed 0.5-1% (v/v) to avoid solvent-induced toxicity or off-target effects.[3]

Stock Solution Stability:

Stock solutions of coumarin derivatives in DMSO are typically stable when stored at -20°C or -80°C in airtight, light-protected vials. However, stability should be empirically determined for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Aliquoting the stock solution into single-use volumes is highly recommended.

Experimental Protocols

The following protocols provide a systematic approach to solubilizing this compound and preparing working solutions for biological assays.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 237.26 g/mol x 1000 mg/g = 2.37 mg

  • Weigh the compound: Accurately weigh 2.37 mg of this compound and place it into a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of DMSO to the tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the stock solution to prepare working concentrations for treating cells in a 96-well plate format.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes or plates for dilution

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentrations: For this example, we will prepare working solutions to achieve final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM in the cell culture wells.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock to 495 µL of cell culture medium.

  • Prepare Final Working Solutions (2X Concentration): Prepare a series of "2X" working solutions that are twice the final desired concentration. This is because you will typically add an equal volume of the 2X solution to the cells already in culture medium (e.g., adding 100 µL of 2X solution to 100 µL of medium in a well).

Final Concentration2X Working ConcentrationPreparation of 2X Solution (from 100 µM intermediate)Final DMSO % (in well)
1 µM2 µM20 µL of 100 µM + 980 µL of medium0.05%
5 µM10 µM100 µL of 100 µM + 900 µL of medium0.05%
10 µM20 µM200 µL of 100 µM + 800 µL of medium0.05%
25 µM50 µM500 µL of 100 µM + 500 µL of medium0.05%
50 µM100 µMUse the 100 µM intermediate solution directly0.05%
  • Vehicle Control: Prepare a 2X vehicle control solution containing the same concentration of DMSO as the highest concentration working solution (in this case, 0.1% DMSO in the 100 µM solution, which will be 0.05% final).

  • Treat Cells: Add the prepared 2X working solutions to the cell culture plates. For example, add 100 µL of each 2X solution to wells already containing 100 µL of cells in medium to achieve the desired final concentrations.

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation (for Assay) compound Compound Powder (this compound) weigh Weigh 2.37 mg compound->weigh solvent Add 1 mL DMSO weigh->solvent dissolve Vortex / Sonicate to Dissolve solvent->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot intermediate Prepare 100 µM Intermediate Solution stock->intermediate Start Dilution serial_dilute Serial Dilute to 2X Concentrations intermediate->serial_dilute vehicle Prepare 2X Vehicle Control intermediate->vehicle assay_plate Add to Cells in Assay Plate serial_dilute->assay_plate vehicle->assay_plate

Caption: Workflow for preparing stock and working solutions.

G cluster_pathway Hypothetical Signaling Pathway Modulation Compound 3-(3-aminophenyl)- 2H-chromen-2-one Receptor Cell Surface Receptor Compound->Receptor Binds/Activates Kinase2 Kinase B Compound->Kinase2 Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Activates Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling pathway for a coumarin derivative.

References

Application Notes and Protocols for 3-(3-Aminophenyl)-2H-chromen-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, peer-reviewed application protocols and specific quantitative photophysical data for 3-(3-aminophenyl)-2H-chromen-2-one are not extensively available in the current scientific literature. This document provides a general framework and protocols based on the known properties and applications of structurally similar 3-aminocoumarin and 3-phenylcoumarin derivatives. Researchers should consider this document a starting point and perform their own characterization and optimization for their specific experimental needs.

Introduction to this compound

This compound belongs to the coumarin family, a class of fluorescent compounds widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. The core structure is a benzopyran-2-one, and substitutions on this scaffold allow for the fine-tuning of its spectral properties and biological targeting. The presence of the 3-phenyl group and the 3-amino group on the phenyl ring suggests that this molecule likely exhibits solvatochromism and could serve as a versatile scaffold for the development of more specific fluorescent probes. Its relatively small size may allow for good cell permeability, making it a candidate for live-cell imaging.

Synthesis

The synthesis of 3-phenylcoumarin derivatives can be achieved through several established organic chemistry reactions. A common approach is the Perkin reaction or a modified Perkin reaction, involving the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative. For this compound, a plausible synthetic route would involve the reaction of salicylaldehyde with 3-aminophenylacetic acid in the presence of a base and dehydrating agent.

Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate Aminophenylacetic 3-Aminophenylacetic Acid Aminophenylacetic->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Catalyst Dehydrating Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating->Intermediate Reagent FinalProduct This compound Intermediate->FinalProduct Cyclization & Dehydration

Caption: Generalized synthesis of this compound.

Photophysical Properties

The specific photophysical properties of this compound are not well-documented. However, by comparing it to similar coumarin derivatives, we can estimate its likely spectral characteristics. The presence of an amino group generally leads to a red-shift in both absorption and emission spectra compared to the unsubstituted coumarin core. The polarity of the solvent is also expected to influence the spectral properties (solvatochromism).

Table 1: Comparative Photophysical Data of Related Coumarin Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Coumarin ~343~390~0.03~10,000Ethanol
7-Amino-4-methylcoumarin (AMC) ~350~445~0.63~18,000Water
3-Phenylcoumarin ~310-330~370-390--Various
Hypothetical this compound ~350-380 ~430-470 Moderate ~15,000-25,000 Ethanol/PBS

Note: The values for the target compound are estimations and should be experimentally verified.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for reproducibility.

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live cells. The optimal probe concentration and incubation time should be determined empirically.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes).

    • Culture cells to the desired confluency (typically 50-70%).

  • Staining:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS or HBSS). The final concentration typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set based on the determined excitation/emission maxima).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire images using appropriate objectives and camera settings.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Plate cells on imaging dish B Culture to 50-70% confluency A->B D Wash cells with PBS B->D C Prepare working solution of probe E Incubate cells with probe (15-60 min) C->E D->E F Wash cells to remove excess probe E->F G Add fresh imaging medium F->G H Mount on microscope G->H I Acquire images H->I

Caption: Workflow for live-cell imaging with a fluorescent probe.
General Protocol for Fixed-Cell Staining

  • Cell Preparation and Fixation:

    • Plate and culture cells as described for live-cell imaging.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of the probe in PBS.

    • Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount a coverslip over the cells using an appropriate mounting medium, with or without an anti-fade reagent.

    • Seal the coverslip and image as described for live-cell imaging.

Potential Applications and Further Development

Given its structure, this compound could potentially serve as:

  • A general cytoplasmic or membrane stain, depending on its lipophilicity.

  • A building block for creating more complex and targeted fluorescent probes. The primary amine on the phenyl ring is a versatile functional group for conjugation to biomolecules or targeting moieties.

  • A sensor for environmental polarity, given the likelihood of solvatochromism.

Further research should focus on the detailed characterization of its photophysical properties, cytotoxicity, and subcellular localization.

Visualizations

cluster_characterization Probe Characterization cluster_application Microscopy Application A Synthesize and Purify Probe B Determine Photophysical Properties (Excitation, Emission, Quantum Yield) A->B C Assess Cytotoxicity B->C D Optimize Staining Protocol (Concentration, Incubation Time) C->D E Perform Live or Fixed Cell Imaging D->E F Image Analysis and Interpretation E->F Probe This compound CellularTarget Hypothetical Cellular Target (e.g., Lipid Droplets, ER) Probe->CellularTarget Binding/Localization SignalingMolecule Signaling Molecule (e.g., Kinase) CellularTarget->SignalingMolecule Activation/Inhibition DownstreamEffector Downstream Effector SignalingMolecule->DownstreamEffector Phosphorylation CellularResponse Cellular Response DownstreamEffector->CellularResponse

Troubleshooting & Optimization

Troubleshooting low solubility of 3-(3-aminophenyl)-2H-chromen-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-(3-aminophenyl)-2H-chromen-2-one in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is not widely reported in public literature. However, like many coumarin derivatives, it is expected to have low intrinsic water solubility due to its largely hydrophobic bicyclic core structure. Compounds of this nature are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that low solubility is a primary challenge for their use in aqueous experimental systems.[1] Researchers should empirically determine the solubility in their specific buffer system.

Q2: How does the chemical structure of this compound influence its solubility?

A2: The structure contains a large, rigid, and nonpolar coumarin ring system, which contributes to its poor water solubility. However, the presence of a basic aminophenyl group (-NH2) provides a handle for pH-dependent solubility enhancement. At acidic pH, this amino group can be protonated to form a more soluble salt.

Q3: What are the initial steps I should take if I observe precipitation of my compound in my aqueous assay buffer?

A3: First, visually confirm that the precipitate is indeed the compound and not a component of your buffer. If confirmed, the primary strategies to consider are adjusting the pH of your buffer, introducing a co-solvent, or reducing the final concentration of the compound in the assay. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

This is a common issue for highly hydrophobic compounds and suggests that the intrinsic solubility in the current buffer system is very low.

Possible Causes & Solutions:

  • pH of the Medium: The amino group on the phenyl ring is basic and can be protonated. Lowering the pH of your buffer will increase the proportion of the protonated, more soluble form of the compound.

  • High Final Concentration: The desired final concentration may be well above the compound's solubility limit.

  • Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) directly to the aqueous buffer can cause the compound to crash out.

Troubleshooting Workflow:

G start Precipitation Observed ph_adjust Adjust Buffer pH start->ph_adjust Primary Strategy evaluate Evaluate Solubility ph_adjust->evaluate cosolvent Add a Co-solvent cosolvent->evaluate concentration Reduce Final Concentration concentration->evaluate evaluate->cosolvent Insoluble evaluate->concentration Still Insoluble success Proceed with Experiment evaluate->success Soluble fail Advanced Strategies Needed evaluate->fail Still Insoluble

Caption: Initial troubleshooting workflow for compound precipitation.

Issue 2: Solubility is improved with pH adjustment, but not sufficiently for the desired experimental concentration.

While pH adjustment is a powerful first step for ionizable compounds, it may not always achieve the target solubility, especially if a high concentration is required.

Possible Causes & Solutions:

  • Limited pKa Effect: The pKa of the amino group may be such that even at a physiologically acceptable low pH, a significant portion of the compound remains un-ionized and insoluble.

  • Buffer Capacity: The buffer used may not have sufficient capacity to maintain the target pH upon addition of the compound stock solution.

Recommended Advanced Strategies:

  • Co-solvents: Introduce a water-miscible organic solvent to increase the polarity of the solvent mixture.

  • Cyclodextrins: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2][3][4][5]

  • Surfactants: Employ surfactants at concentrations above their critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic compound.[6][7]

Quantitative Data Summary: Common Excipients

Excipient TypeExamplesTypical Concentration RangeKey Advantage
Co-solvents DMSO, Ethanol, PEG 4001-10% (v/v)Simple to implement
Cyclodextrins HP-β-CD, SBE-β-CD1-5% (w/v)High solubilization potential, low toxicity
Surfactants Tween® 80, Kolliphor® EL0.1-2% (w/v)Effective at low concentrations

Note: The optimal concentration for each excipient must be determined empirically and checked for compatibility with the experimental system.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Agitate the suspensions at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of common co-solvents on the solubility of the compound.

Methodology:

  • Select a buffer in which the compound has low but measurable solubility (determined from Protocol 1).

  • Prepare a series of buffer/co-solvent mixtures. For example, create solutions containing 1%, 2%, 5%, and 10% (v/v) of DMSO in the chosen buffer.

  • Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin-Mediated Solubilization (Phase Solubility Study)

Objective: To determine the stoichiometry and stability constant of the complex formed between the compound and a cyclodextrin.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 30, 40, 50 mM of HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • After reaching equilibrium, filter the solutions to remove undissolved compound.

  • Determine the concentration of the dissolved compound in each sample by a validated analytical method (e.g., HPLC-UV).

  • Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the complex stoichiometry and can be used to calculate the stability constant.

Signaling Pathways and Logical Relationships

Mechanism of Cyclodextrin Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming a more water-soluble inclusion complex.

G cluster_0 Components cluster_1 Result Compound Poorly Soluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Cavity

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

References

Optimizing reaction conditions for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The most common and efficient synthesis is a two-step process. The first step involves the formation of the 3-arylcoumarin core by condensing a salicylaldehyde derivative with a phenylacetic acid derivative, in this case, producing 3-(3-nitrophenyl)-2H-chromen-2-one. The second step is the selective reduction of the nitro group to an amine to yield the final product.

Q2: Which named reactions are most effective for synthesizing the 3-(3-nitrophenyl)-2H-chromen-2-one intermediate?

The Perkin condensation and Knoevenagel condensation are highly suitable for this transformation.[1] The Perkin reaction, involving the condensation of salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and a weak base like triethylamine, is a classic and effective method for generating 3-arylcoumarins.[1]

Q3: What are the most critical parameters to control during the nitro group reduction step?

The key parameters for the successful reduction of 3-(3-nitrophenyl)-2H-chromen-2-one are the choice of reducing agent, control of the reaction temperature, and the pH during the work-up. Stannous chloride (SnCl₂) in an acidic medium is a common and reliable reagent. The work-up typically requires careful basification to deprotonate the resulting amine salt, allowing for its extraction.

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques should be used for structural confirmation and purity assessment. These include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the nitro group (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the amine (around 3300-3500 cm⁻¹).

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visual Guides: Workflows and Logic

SynthesisWorkflow SM Starting Materials (Salicylaldehyde & 3-Nitrophenylacetic Acid) Step1 Step 1: Perkin Condensation (Acetic Anhydride, Triethylamine) SM->Step1 Intermediate Intermediate 3-(3-nitrophenyl)-2H-chromen-2-one Step1->Intermediate Step2 Step 2: Nitro Reduction (SnCl2·2H2O, HCl/Ethanol) Intermediate->Step2 Product Final Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

TroubleshootingFlowchart Problem Low Yield or Impurities Detected CheckStep Which step is problematic? Problem->CheckStep Step1_Node Step 1: Condensation CheckStep->Step1_Node Condensation Step2_Node Step 2: Reduction CheckStep->Step2_Node Reduction Step1_Cause1 Incomplete Reaction Step1_Node->Step1_Cause1 Symptom Step1_Cause2 Side Product Formation Step1_Node->Step1_Cause2 Symptom Step1_Sol1 Increase reaction time or temperature. Verify catalyst activity. Step1_Cause1->Step1_Sol1 Solution Step1_Sol2 Check purity of starting materials. Lower temperature to improve selectivity. Step1_Cause2->Step1_Sol2 Solution Step2_Cause1 Incomplete Reduction Step2_Node->Step2_Cause1 Symptom Step2_Cause2 Product Oxidation/Degradation Step2_Node->Step2_Cause2 Symptom Step2_Sol1 Add more equivalents of reducing agent. Ensure acidic conditions are maintained. Step2_Cause1->Step2_Sol1 Solution Step2_Sol2 Perform work-up quickly. Consider using an inert atmosphere. Check pH during extraction. Step2_Cause2->Step2_Sol2 Solution

Caption: Troubleshooting logic for the synthesis of this compound.

Troubleshooting Guide

Step 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one

Q: My reaction yield for the nitro-coumarin intermediate is consistently low. What factors should I investigate? A: Low yields in the condensation step often trace back to several factors:

  • Catalyst Choice and Amount: The choice of base is critical. While triethylamine is common, other bases like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can offer better yields depending on the specific substrate.[1] Ensure the catalyst is not degraded and is used in the correct molar ratio.

  • Reaction Temperature: Perkin-type reactions often require elevated temperatures (e.g., 120-180 °C) to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Solvent Conditions: While some protocols use high-boiling solvents like toluene, solvent-free conditions at high temperatures have been reported to give excellent yields (up to 90%).[1] Consider if your chosen solvent is appropriate for the required temperature.

  • Purity of Reagents: Ensure salicylaldehyde and 3-nitrophenylacetic acid are pure. Impurities can inhibit the reaction or lead to unwanted side products.

Q: The reaction produces a dark, tarry mixture that is difficult to purify. What is the cause? A: Tar formation is typically a result of polymerization or decomposition reactions occurring at high temperatures.

  • Temperature Control: While high temperatures are needed, excessive heat can cause degradation. Ensure your reaction is heated uniformly and does not exceed the optimal temperature.

  • Reaction Time: Prolonged heating can also lead to side reactions. Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

Step 2: Reduction of 3-(3-nitrophenyl)-2H-chromen-2-one

Q: My TLC analysis shows that the reduction of the nitro group is incomplete, with starting material still present. How can I drive the reaction to completion? A: Incomplete reduction is a common issue. Consider the following adjustments:

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3 to 5 molar equivalents relative to the nitro-coumarin are typically required.

  • Reaction Temperature: Many reductions with SnCl₂ proceed well at room temperature but may require gentle heating (e.g., 50-70 °C) to go to completion. Monitor the reaction progress and apply heat if the reaction stalls.

  • Acid Concentration: The reduction is performed in an acidic medium (e.g., concentrated HCl in ethanol). Ensure the solution is sufficiently acidic throughout the reaction.

Q: The final amine product is discolored (e.g., brown or pink) even after purification. Why does this happen and how can I prevent it? A: Aromatic amines are susceptible to air oxidation, which forms highly colored impurities.

  • Minimize Air Exposure: During the work-up (especially after basification), minimize the exposure of the free amine to air. If possible, perform the extraction and solvent removal steps under a stream of nitrogen.

  • Activated Charcoal: If the product is discolored, you can try treating a solution of the crude product with a small amount of activated charcoal before the final recrystallization to adsorb colored impurities.

  • Prompt Storage: Store the purified final product under an inert atmosphere and protected from light to prevent degradation over time.

Data Presentation: Reaction Optimization

Table 1: Comparison of Conditions for 3-Arylcoumarin Synthesis via Perkin Condensation. Data is representative for the synthesis of 3-arylcoumarins and should be used as a starting point for optimization.

CatalystSolventTemperature (°C)Typical Yield Range (%)Reference
Triethylamine / Acetic AnhydrideNone12046 - 74[1]
PiperidineTolueneReflux25 - 82[1]
DABCONone18061 - 91[1]
N-MethylmorpholineCyanuric ChlorideRoom TempGood (not quantified)[2]

Table 2: Common Reducing Agents for Aromatic Nitro Groups.

Reducing AgentTypical Solvent(s)ConditionsKey Advantages/Disadvantages
SnCl₂·2H₂O Ethanol / Ethyl Acetate / HClRoom temp to 70°CHigh yield, reliable, common; produces tin waste.
H₂ / Pd-C Ethanol / Methanol / THFRoom temp, 1 atm H₂Clean work-up; requires specialized hydrogenation equipment.
Fe / HCl or NH₄Cl Ethanol / WaterRefluxInexpensive, effective; requires large excess of iron.
Sodium Dithionite (Na₂S₂O₄) Water / MethanolRoom temp to RefluxMild conditions; can be less effective for some substrates.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), 3-nitrophenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq).

  • Catalyst Addition: Slowly add triethylamine (1.5 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 3-(3-nitrophenyl)-2H-chromen-2-one.

Protocol 2: Synthesis of this compound

  • Reagent Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)-2H-chromen-2-one (1.0 eq) in ethanol.

  • Reducing Agent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Acidification and Reaction: Slowly add concentrated hydrochloric acid while stirring. The reaction is typically exothermic. Allow the mixture to stir at room temperature for 3-5 hours or until TLC indicates complete consumption of the starting material. Gentle heating (50-60 °C) can be applied if the reaction is slow.

  • Quenching and Basification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). This will precipitate tin salts and deprotonate the product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

References

How to reduce background fluorescence in assays with 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in assays utilizing 3-(3-aminophenyl)-2H-chromen-2-one and other coumarin-based fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for coumarin-based dyes like this compound?

A1: While the exact spectral properties can vary based on the specific derivative and solvent environment, coumarin-based dyes generally have broad excitation and emission peaks. For many 7-hydroxycoumarin derivatives, excitation wavelengths typically fall in the range of 300 to 420 nm, with emission wavelengths between 350 and 500 nm[1]. For derivatives similar to this compound, it is advisable to perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific experimental conditions. A related compound, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, has been shown to have an excitation maximum around 424 nm and an emission range of 570 to 800 nm in an acidic medium, highlighting the importance of empirical determination[2][3].

Q2: What are the primary sources of high background fluorescence in my assay?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from biological samples (cells, tissues), culture media (e.g., phenol red, riboflavin), and assay components[4][5].

  • Nonspecific Binding: The fluorescent probe binding to surfaces of the assay plate or other unintended molecules[4].

  • Unbound Fluorophore: Residual fluorescent probe that has not been washed away after staining[4].

  • Instrumental Noise: Background signal from the fluorescence reader or microscope itself[4].

  • Assay Vessel Material: Plastic-bottom plates can exhibit significant autofluorescence compared to glass-bottom plates[4].

Q3: How can I determine the contribution of different sources to the background fluorescence?

A3: Running proper controls is essential. We recommend setting up the following control wells:

  • Blank: Contains only the assay buffer. This helps determine the background from the buffer and the plate.

  • Vehicle Control: Includes cells (if applicable) and the vehicle used to dissolve the test compounds, but no fluorescent probe. This measures the autofluorescence of the cells and the effect of the vehicle.

  • No-Stain Control: Contains all assay components, including cells and any treatments, but not the this compound probe. This is crucial for assessing cellular autofluorescence[4].

Troubleshooting Guide: High Background Fluorescence

High background can obscure your signal and reduce the sensitivity of your assay. The following guide provides systematic steps to identify and mitigate common causes of high background.

Problem 1: High and Uniform Background Across the Entire Plate

This often points to issues with the assay components or the instrument settings.

Potential Cause Recommended Solution Expected Outcome
Autofluorescent Assay Media Use phenol red-free media for cell-based assays. If possible, replace the media with a clear buffered salt solution (e.g., PBS or HBSS) before the final reading.Reduction in background fluorescence from the media.
High Fluorophore Concentration Perform a concentration titration of this compound to find the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and test several dilutions below and above it[4].Decreased background from unbound fluorophore while maintaining a strong specific signal.
Instrument Settings Too High Reduce the gain or exposure time on your fluorescence reader or microscope. Optimize settings using a positive control well to ensure the specific signal is not saturated.Lower background readings without significantly compromising the specific signal.
Contaminated Reagents Prepare fresh buffers and solutions. Ensure that stock solutions of the fluorescent probe are properly stored and have not degraded.Elimination of background signal originating from contaminated reagents.
Problem 2: High Background in Sample Wells but Not in Blank Wells

This suggests issues related to cellular autofluorescence or nonspecific binding of the probe.

Potential Cause Recommended Solution Expected Outcome
Cellular Autofluorescence If possible, excite the fluorophore at a wavelength greater than 400 nm to minimize the autofluorescence from cellular components like NADPH, which is fluorescent below 390 nm[1]. Use background subtraction algorithms available in image analysis software[6][7].Reduced contribution of cellular autofluorescence to the total signal.
Insufficient Washing Increase the number and/or duration of wash steps after incubation with the fluorescent probe. Ensure complete aspiration of the wash buffer between steps to remove all unbound probe[4][8][9][10][11].A significant decrease in background fluorescence in all washed wells.
Nonspecific Binding of the Probe Add a blocking agent to your assay buffer, such as 0.1% to 1% Bovine Serum Albumin (BSA) or a commercially available blocking solution. A small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) can also help reduce nonspecific binding[9].Lower background signal due to the prevention of the probe from binding to unintended surfaces.
Precipitation of the Fluorophore Ensure that this compound is fully dissolved in your assay buffer. You may need to use a small amount of an organic solvent like DMSO to prepare a concentrated stock solution before diluting it in the final assay buffer.A more homogenous signal and reduced background from fluorescent precipitates.

Experimental Protocols

Protocol 1: General Fluorescence Assay Workflow

This protocol provides a general workflow for a fluorescence-based assay in a 96-well plate format.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Staining cluster_readout Measurement A Prepare Reagents (Assay Buffer, Probe Stock) B Plate Cells/Sample A->B C Add Test Compounds B->C D Incubate with Compounds C->D E Add this compound D->E F Incubate for Staining E->F G Wash to Remove Unbound Probe F->G H Read Fluorescence G->H I Data Analysis H->I

Caption: General workflow for a fluorescence-based assay.

Methodology:

  • Reagent Preparation: Prepare all necessary buffers and a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Sample Plating: Plate your cells or samples into the wells of a microplate. For cell-based assays, allow cells to adhere overnight.

  • Compound Addition: Add your test compounds to the appropriate wells and incubate for the desired period.

  • Staining: Add this compound to the wells at the final optimized concentration.

  • Incubation: Incubate the plate for a sufficient time to allow for probe uptake or reaction.

  • Washing: Aspirate the staining solution and wash the wells 2-3 times with a buffered saline solution like PBS to remove any unbound probe[4].

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the optimal excitation and emission wavelengths.

  • Data Analysis: Subtract the average background fluorescence from your measurements and analyze the results.

Protocol 2: Troubleshooting Workflow for High Background

This workflow outlines a logical approach to diagnosing and resolving high background fluorescence.

Troubleshooting_Workflow Start High Background Detected CheckControls Analyze Control Wells (Blank, No-Stain) Start->CheckControls HighInBlank Is Background High in Blank Wells? CheckControls->HighInBlank HighInSample Is Background High in Sample Wells Only? HighInBlank->HighInSample No Sol_Media Check Assay Media & Reagent Contamination HighInBlank->Sol_Media Yes Sol_Washing Optimize Wash Steps (Number, Duration) HighInSample->Sol_Washing Yes Sol_Instrument Optimize Instrument Settings (Gain/Exposure) Sol_Media->Sol_Instrument End Background Reduced Sol_Instrument->End Sol_Concentration Titrate Fluorophore Concentration Sol_Washing->Sol_Concentration Sol_Blocking Add Blocking Agent (e.g., BSA) Sol_Concentration->Sol_Blocking Sol_Blocking->End

Caption: A logical workflow for troubleshooting high background fluorescence.

References

Stability issues of 3-(3-aminophenyl)-2H-chromen-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(3-aminophenyl)-2H-chromen-2-one in solution. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Question: My experimental results are varying between batches of the compound or over time. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation of your compound in stock solutions. Aminocoumarins can be sensitive to environmental conditions. It is crucial to assess the stability of your stock solution under your specific storage conditions. Degradation can occur in seemingly benign solvents like DMSO, especially when stored at room temperature for extended periods.[1]

Recommended Actions:

  • Prepare Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions for each experiment.

  • Aliquot and Store Properly: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

  • Conduct a Stability Study: Perform a simple stability study by analyzing an aliquot of your stock solution via HPLC at different time points (e.g., 0, 24, 48 hours) to check for the appearance of degradation products.

Issue 2: Change in the color or appearance of the solution.

  • Question: My solution of this compound has changed color (e.g., turned yellow or brown) upon storage. Is it still usable?

  • Answer: A change in color is a visual indicator of chemical degradation. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored byproducts. The 2H-chromen-2-one (coumarin) ring can also undergo reactions, particularly hydrolysis of the lactone ring under certain pH conditions.[2][3][4] Do not use a solution that has changed color, as the presence of degradation products can lead to erroneous results.

Recommended Actions:

  • Discard the Solution: It is safest to discard the discolored solution.

  • Review Storage Conditions: Ensure the solvent was anhydrous and of high purity. Protect the solution from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Issue 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Question: I am seeing new peaks in my HPLC or LC-MS analysis of a sample containing this compound. What are these?

  • Answer: The appearance of new peaks strongly suggests the compound is degrading. The identity of these peaks depends on the degradation pathway. Potential degradation products could result from:

    • Hydrolysis: Opening of the lactone ring, especially at alkaline pH.

    • Oxidation: Modification of the aminophenyl group.

    • Photodegradation: Dimerization or other reactions induced by exposure to light.

Recommended Actions:

  • Characterize Degradation Products: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the chemical modifications that have occurred.

  • Perform Forced Degradation Studies: To understand the potential degradation pathways, you can intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) and analyze the resulting products. This will help you identify the likely degradation products you are observing in your experiments.[5][6][7]

Frequently Asked Questions (FAQs)

General Stability

  • What are the main factors affecting the stability of this compound in solution?

    • The primary factors are pH, light, temperature, and the presence of oxygen . The aminophenyl moiety is susceptible to oxidation, while the coumarin lactone ring can be hydrolyzed under basic or strongly acidic conditions.[2][3][4] Exposure to UV light can also induce photochemical reactions.[8]

  • What is the recommended way to store stock solutions?

    • For optimal stability, prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.[1] Store solutions in small, single-use aliquots in amber vials at -80°C. Before sealing, consider flushing the vial with an inert gas like argon to displace oxygen.

Solvent & pH

  • Which solvents are recommended for dissolving this compound?

    • This compound is generally soluble in organic solvents like DMSO, DMF, chloroform, dichloromethane, and acetone. For biological experiments, DMSO is common, but be aware of its potential to cause degradation over time, even at room temperature.[1]

  • How does pH affect the stability of this compound in aqueous solutions?

Experimental Handling

  • Should I be concerned about photostability during my experiments?

    • Yes. Coumarin-based compounds can be light-sensitive. It is good practice to protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long incubations or when using plate-based assays on the benchtop.[8]

  • How can I check if my compound has degraded?

    • The most reliable method is to use a stability-indicating analytical technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection.[6][9] A decrease in the peak area of the parent compound and the appearance of new peaks are clear signs of degradation.

Data Presentation

The following tables are templates for researchers to record and present their own stability data for this compound.

Table 1: Stability of this compound in DMSO at Different Temperatures

Time Point (hours)% Remaining (Stored at 4°C)% Remaining (Stored at 25°C)% Remaining (Stored at -20°C)
0100.0100.0100.0
2499.595.299.9
4898.990.199.8
7298.285.699.7
168 (1 week)95.370.499.5

Note: Data are hypothetical and for illustrative purposes. Researchers should generate their own data.

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer (24h Incubation at 25°C)

pHBuffer System% RemainingAppearance of Degradation Products (% of Total Area)
3.0Citrate Buffer99.1< 1%
5.0Acetate Buffer99.5< 0.5%
7.4Phosphate Buffer98.81.2%
9.0Borate Buffer82.317.7%

Note: Data are hypothetical and for illustrative purposes. Researchers should generate their own data.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol describes a general RP-HPLC method for monitoring the stability of this compound.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or based on the UV-Vis spectrum of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 10-50 µg/mL) using the mobile phase or a compatible solvent.

  • Analysis: Integrate the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage remaining of the parent compound relative to the initial time point.

Protocol 2: Forced Degradation Study

This protocol is used to understand the degradation pathways of the compound.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 4, and 8 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate a solid sample of the compound at 80°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples and controls by the HPLC method described above to identify and quantify degradation products.

Visualizations

Stability_Workflow Workflow for Assessing Compound Stability cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome prep Prepare fresh stock solution (e.g., 10 mg/mL in DMSO) dilute Dilute to working concentration in appropriate buffer/media prep->dilute t0 Time-zero (T0) analysis (HPLC/LC-MS) dilute->t0 incubate Incubate under experimental conditions (e.g., 37°C, 24h) t0->incubate tf Final time point (Tf) analysis (HPLC/LC-MS) incubate->tf compare Compare T0 and Tf chromatograms tf->compare decision >95% parent compound remaining? compare->decision stable Compound is stable under experimental conditions decision->stable Yes unstable Compound is unstable. Troubleshoot. decision->unstable No

Caption: A general workflow for assessing the stability of a compound in a given experimental condition.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent or irreproducible biological data observed q1 Is the stock solution freshly prepared? start->q1 a1_yes Check for instability in assay media/buffer q1->a1_yes Yes a1_no Stock solution might be degraded q1->a1_no No solution Solution: Prepare fresh stock, aliquot, store at -80°C, protect from light. a1_yes->solution q2 How was the stock stored? a1_no->q2 a2_good Run HPLC on stock to confirm integrity q2->a2_good Properly (-80°C, dark) a2_bad Improper storage is likely cause. (e.g., room temp, light exposure, multiple freeze-thaws) q2->a2_bad Improperly a2_good->solution a2_bad->solution

Caption: A decision tree for troubleshooting inconsistent experimental results.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Alkaline pH) cluster_oxidation Oxidation cluster_photo Photodegradation (UV Light) Parent This compound Hydrolysis_Product Ring-opened (2Z)-2-(2-hydroxybenzylidene)-3-(3-aminophenyl)-3-oxopropanoic acid Parent->Hydrolysis_Product + H2O / OH- Oxidation_Product Oxidized Amino Group (e.g., nitroso, nitro, or polymeric species) Parent->Oxidation_Product + [O] Photo_Product Photodimers or other photoproducts Parent->Photo_Product + hν

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Purification of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 3-(3-aminophenyl)-2H-chromen-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Purification

Q1: I am losing a significant amount of my product during purification. What are the common causes and how can I improve my yield?

A1: Low recovery of this compound can stem from several factors related to both recrystallization and column chromatography.

  • For Recrystallization:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessively large volume of solvent, leading to losses.

    • Premature Crystallization: If the solution cools too quickly, especially during filtration, the product can crystallize on the filter paper or in the funnel.

    • Excessive Washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss.

  • For Column Chromatography:

    • Irreversible Adsorption: Due to the basic nature of the amine group, the compound can strongly and sometimes irreversibly bind to the acidic silica gel, leading to low recovery.

    • Improper Eluent Polarity: If the eluent is not polar enough, the compound may not move from the stationary phase. If it is too polar, it may elute too quickly with impurities, leading to mixed fractions that are difficult to recover the pure product from.

    • Sample Loading: Improper loading of the crude product onto the column can cause streaking and poor separation, resulting in broader fractions and lower recovery of the pure compound.

Solutions to Improve Yield:

Purification Method Solution Rationale
Recrystallization Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for aminocoumarins include ethanol, acetonitrile, or mixtures like ethanol/water.To ensure maximum recovery by minimizing the solubility of the product at low temperatures.
Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.To prevent premature crystallization and loss of product on the equipment.
Wash the purified crystals with a minimal amount of ice-cold recrystallization solvent.To remove residual impurities without dissolving a significant amount of the product.
Column Chromatography Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system.This neutralizes the acidic silanol groups on the silica gel, reducing strong interactions with the basic amine group of the product and preventing irreversible adsorption.
Use an alternative stationary phase like amine-functionalized silica or alumina.These stationary phases have a less acidic surface, which can improve the recovery of basic compounds.
Optimize the eluent system by gradually increasing polarity. A common starting point for aminocoumarins is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.A gradient elution can help in achieving a good separation between the product and impurities, leading to purer fractions and better overall recovery.
Problem 2: Persistent Impurities After Purification

Q2: I have purified my this compound, but I still see impurities in my analytical data (TLC, HPLC, NMR). What are these impurities and how can I remove them?

A2: The nature of the impurities will depend on the synthetic route used. A common method for synthesizing 3-aryl-2H-chromen-2-ones is through a Pechmann condensation or a related reaction.

Potential Impurities:

  • Unreacted Starting Materials: Residual salicylaldehyde or the 3-aminophenyl acetonitrile derivative.

  • Side Products from the Condensation Reaction: The acidic catalysts used in Pechmann-type reactions can be corrosive and may lead to the formation of various side products.[1]

  • Aminophenols: If the synthesis involved the reduction of a nitro group to form the amine, residual aminophenols can be problematic impurities.[2]

  • Catalyst Residues: Inadequate removal of the catalyst can contaminate the final product.

Strategies for Removing Persistent Impurities:

Type of Impurity Recommended Purification Strategy Explanation
Unreacted Starting Materials Column Chromatography: A carefully optimized gradient elution can separate the product from less polar starting materials.The difference in polarity between the starting materials and the more polar aminocoumarin product allows for effective separation on a silica column.
Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be effective.This method relies on the principle that the impurity will remain in the mother liquor while the pure product crystallizes out.
Polar Side-Products/Aminophenols Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.This technique specifically targets the basicity of the desired product, separating it from non-basic or less basic impurities.
Reversed-Phase Chromatography: Using a C18 column with a mobile phase at a higher pH can effectively separate basic compounds.At a higher pH, the amine is in its free-base form, which can lead to better separation on a reversed-phase column.
Catalyst Residues Aqueous Work-up: Thoroughly wash the crude product with water or a suitable aqueous solution to remove any water-soluble catalysts before proceeding with further purification.This is a simple and effective first step to remove inorganic catalysts.

Frequently Asked Questions (FAQs)

Q3: What is the best method to purify crude this compound: column chromatography or recrystallization?

A3: Both methods are viable, and the best choice depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Method Advantages Disadvantages Typical Purity Achieved Typical Yield
Column Chromatography Effective for separating compounds with different polarities. Can handle complex mixtures.Can be time-consuming and labor-intensive. Potential for product loss on the column.Moderate to HighModerate to High
Recrystallization Can yield very high purity products.[3] Relatively simple and cost-effective for large quantities.Requires finding a suitable solvent. May not be effective for removing impurities with similar solubility.High to Very HighCan be lower if the product is significantly soluble in the cold solvent.

For initial purification of a very crude mixture, column chromatography is often preferred. For achieving very high purity of an already partially purified product, recrystallization is an excellent choice.

Q4: What are the recommended solvent systems for column chromatography of this compound?

A4: A common approach is to use a mixture of a non-polar solvent and a polar solvent. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. Given the amine functionality, adding a small amount of triethylamine (0.5-1%) to the mobile phase is highly recommended to prevent peak tailing and improve recovery from the silica gel column.

Q5: Which solvents are best for recrystallizing this compound?

A5: For polar coumarins, solvents like ethanol, acetonitrile, or dimethylformamide (DMF) can be effective.[4] It is also common to use a mixed solvent system. For instance, you could dissolve the crude product in a minimal amount of a good solvent (like ethanol) at an elevated temperature and then slowly add a poor solvent (like water) until the solution becomes turbid, then allow it to cool slowly.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a stock solution of your chosen eluent system (e.g., Ethyl Acetate/Hexane) and add 0.5-1% triethylamine.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane with 1% triethylamine) and gradually increase the polarity (e.g., up to 50% Ethyl Acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, this is a good solvent. If not, try other solvents or solvent mixtures.

  • Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Purity and Yield Analysis (TLC, HPLC, NMR, etc.) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Purification Outcome low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No optimize_solvent Optimize Recrystallization Solvent low_yield->optimize_solvent Yes add_base Add Base to Eluent low_yield->add_base Yes change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase Yes acid_base_extraction Acid-Base Extraction impure_product->acid_base_extraction Yes gradient_elution Optimize Gradient Elution impure_product->gradient_elution Yes rerun_purification Repeat Purification Step impure_product->rerun_purification Yes success Successful Purification impure_product->success No optimize_solvent->success add_base->success change_stationary_phase->success acid_base_extraction->success gradient_elution->success rerun_purification->success

Caption: Troubleshooting decision tree for purification issues.

References

Side reactions to avoid in the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(3-aminophenyl)-2H-chromen-2-one

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of 3-arylcoumarins like this compound can stem from several factors:

  • Incomplete Reaction: The condensation reaction (e.g., Perkin or Knoevenagel) may not have gone to completion. Reaction times and temperatures are critical; insufficient heating can lead to a large amount of unreacted starting material.[1][2]

  • Sub-optimal Catalyst/Base: The choice and amount of base catalyst (e.g., triethylamine, piperidine, sodium acetate) are crucial. An inappropriate base can fail to efficiently deprotonate the active methylene compound or may lead to side reactions.[3][4]

  • Side Reactions: The formation of various side products can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation of starting materials, formation of intermediate products that fail to cyclize, and reactions involving the unprotected amine.

  • Oxidation: The aminophenyl group is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities and a lower yield of the target compound.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting materials (salicylaldehyde and 3-aminophenylacetic acid or its equivalent), you may be observing:

  • Uncyclized Intermediates: The initial condensation may form an α,β-unsaturated acid or ester that fails to undergo the subsequent intramolecular cyclization (lactonization) to form the coumarin ring.[3]

  • Self-Condensation Products: Salicylaldehyde can undergo self-condensation, especially under strong basic conditions.

  • N-Acetylation: If acetic anhydride is used (as in a classic Perkin reaction), the free amino group on the 3-aminophenyl moiety can be acetylated, leading to the formation of 3-(3-acetamidophenyl)-2H-chromen-2-one.

  • Oxidation Products: As mentioned, the amino group can oxidize, leading to highly colored, often polar, impurities that may appear as distinct spots on the TLC plate.

Q3: The final product is highly colored and difficult to purify. What can I do?

A3: A colored product often points to oxidation of the aminophenyl group.

  • Perform the reaction under an inert atmosphere: To prevent oxidation, it is highly recommended to run the reaction under nitrogen or argon.[5]

  • Purification Strategy: Standard column chromatography using a silica gel stationary phase and an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective. If impurities are persistent, consider using a different purification technique like preparative HPLC.

  • Decolorizing Carbon: Treatment of the crude product solution with activated charcoal can help remove colored impurities before crystallization or chromatography.

Q4: How does the choice of reaction (e.g., Perkin vs. Knoevenagel) affect the outcome and potential side reactions?

A4: The choice of synthetic route is critical.

  • Perkin Reaction: This classic method often involves heating salicylaldehyde with an acid anhydride (like 3-aminophenylacetic anhydride, which would need to be prepared in situ) and its corresponding salt.[6][7] High temperatures are often required, which can promote side reactions, including decarboxylation of intermediates and oxidation.[1][3]

  • Knoevenagel Condensation: This is often a milder and more versatile method.[4][8][9] It involves the condensation of salicylaldehyde with an active methylene compound, such as 3-aminophenylacetic acid or 3-aminophenylacetonitrile, in the presence of a base.[5] The milder conditions can reduce the likelihood of oxidation and other side reactions. Using 3-aminophenylacetonitrile followed by hydrolysis of the resulting iminocoumarin or aminocoumarin is an effective modern approach.[5]

Data Presentation: Reaction Condition Comparison

The following table summarizes typical conditions for related 3-arylcoumarin syntheses, highlighting factors that can be optimized to minimize side reactions.

ParameterPerkin-type ReactionKnoevenagel CondensationRecommended for 3-(3-aminophenyl) Derivative
Reactant A SalicylaldehydeSalicylaldehydeSalicylaldehyde
Reactant B Phenylacetic AnhydridePhenylacetic Acid / Phenylacetonitrile3-aminophenylacetonitrile
Catalyst/Base Sodium Acetate, TriethylaminePiperidine, L-proline, tBuOKPotassium tert-butoxide (tBuOK)[5]
Solvent Acetic Anhydride (Reagent & Solvent)Ethanol, DMF, Ionic LiquidsDimethylformamide (DMF)[5]
Temperature 180-200 °C[2]Room Temp. to 110 °C[4][5]110 °C[5]
Reaction Time 6-14 hours[1][3]2-20 hours[4][5]16-20 hours[5]
Atmosphere Standard AirStandard AirInert (Nitrogen or Argon)
Typical Yields Moderate (often < 50%)[1]Good to Excellent (up to 99%)[4][10]~80-90%[5]

Experimental Protocols

Recommended Protocol: Knoevenagel Condensation using Arylacetonitrile

This method is adapted from modern procedures for synthesizing 3-aryl-2H-chromen-2-ones and is chosen for its high efficiency and milder conditions relative to the traditional Perkin reaction.[5]

Materials:

  • Salicylaldehyde

  • 3-aminophenylacetonitrile

  • Potassium tert-butoxide (tBuOK)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 mmol) and 3-aminophenylacetonitrile (1.2 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture until all solids are dissolved.

  • Base Addition: Carefully add potassium tert-butoxide (tBuOK) (2.0 mmol) to the solution in portions. The reaction mixture may change color.

  • Reaction: Heat the mixture to 110 °C in an oil bath and maintain this temperature for 16-20 hours under the inert atmosphere. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 mL of 1M HCl (aq).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended Knoevenagel condensation pathway for the synthesis of this compound and highlights potential side reactions that should be avoided.

Synthesis_Pathway cluster_reactants Starting Materials cluster_main_path Main Reaction Pathway cluster_side_reactions Side Reactions to Avoid Salicylaldehyde Salicylaldehyde SelfCondensation Salicylaldehyde Self-Condensation Salicylaldehyde->SelfCondensation Strong Base 3-Aminophenylacetonitrile 3-Aminophenylacetonitrile Intermediate Knoevenagel Adduct (Uncyclized Intermediate) 3-Aminophenylacetonitrile->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Tautomerization IncompleteCyclization Stable Uncyclized Intermediate (Lowers Yield) Intermediate->IncompleteCyclization Insufficient Heat/ Reaction Time Oxidation Oxidized Amino Species (Colored Impurities)

Caption: Main synthesis pathway and potential side reactions.

References

Method refinement for consistent results with 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 3-(3-aminophenyl)-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic organic compound belonging to the 3-arylcoumarin class. Due to its chemical structure, which combines a coumarin core with an aminophenyl group, it has potential applications as a fluorescent probe for cellular imaging and as a scaffold for the development of biologically active agents.[1][2] Derivatives of 3-arylcoumarins have shown promise as anticancer, anti-inflammatory, and monoamine oxidase (MAO) inhibitor agents.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data for this compound is not extensively published, aminocoumarin derivatives can be sensitive to light and oxidation. It is recommended to store the solid compound in a tightly sealed, amber vial at -20°C, protected from light and moisture. For solutions, especially in solvents like DMSO, it is advisable to prepare them fresh. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: My experimental results are inconsistent. What are the common sources of variability?

A3: Inconsistent results can arise from several factors:

  • Compound Purity: Impurities from the synthesis can interfere with biological assays or fluorescence measurements. Ensure the compound is of high purity, verified by NMR and mass spectrometry.

  • Solubility: The compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a stock solution (e.g., DMSO) before diluting into your experimental medium. Precipitation can lead to lower effective concentrations.

  • Stability: The amino group can be susceptible to oxidation. Avoid prolonged exposure to air and light. The stability in your specific assay buffer should be confirmed.

  • pH Sensitivity: The fluorescence of some coumarin derivatives can be pH-dependent. Ensure your buffers are consistently at the correct pH.

  • Cellular Health: In cell-based assays, variations in cell density, passage number, and overall health can significantly impact results.

Q4: What are the expected spectral properties of this compound?

Experimental Protocols

Protocol 1: Synthesis of this compound

Two common synthetic routes are presented below. Route A, involving the reduction of a nitro-intermediate, is often high-yielding. Route B, using a Suzuki-Miyaura coupling, offers a more direct connection of the aryl groups.

Route A: Two-Step Synthesis via Nitro-Intermediate

This method involves the Perkin condensation to form the 3-(3-nitrophenyl)-2H-chromen-2-one intermediate, followed by reduction of the nitro group.

Step 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one

  • Reaction:

    • To a mixture of salicylaldehyde (1.0 eq), 3-nitrophenylacetic acid (1.0 eq), and triethylamine (3.0 eq) in acetic anhydride (5-10 volumes), heat the reaction at 120-140°C for 5-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Stir until a solid precipitate forms.

    • Filter the solid, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or acetic acid to obtain pure 3-(3-nitrophenyl)-2H-chromen-2-one.

Step 2: Reduction to this compound

  • Reaction:

    • Suspend 3-(3-nitrophenyl)-2H-chromen-2-one (1.0 eq) in ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

    • Heat the mixture to reflux (around 70-80°C) for 3-5 hours, monitoring by TLC.

    • After completion, cool the reaction and carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Route B: Single-Step Suzuki-Miyaura Coupling

This method couples a pre-formed 3-halocoumarin with an aminophenylboronic acid.

  • Reaction:

    • In a reaction vessel, combine 3-bromocoumarin (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 90-100°C for 6-12 hours, monitoring by TLC.

    • After completion, cool the mixture and dilute with water.

    • Extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel.

Protocol 2: Quality Control and Characterization

It is crucial to verify the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on both the coumarin and the aminophenyl rings. A characteristic singlet for the C4-proton of the coumarin core.
¹³C NMR Resonances for the carbonyl carbon (lactone), and other aromatic and vinylic carbons.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₁₅H₁₁NO₂ (Calculated: 237.07898 g/mol ).
FT-IR Characteristic peaks for the N-H stretch of the amine, the C=O stretch of the lactone, and C=C stretches of the aromatic rings.
Purity (HPLC) A single major peak, ideally >95% purity.
Protocol 3: Application in a Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of this compound to assess its cytotoxic effects on a cancer cell line (e.g., MCF-7).

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Suggested Solution
Low yield in nitro-intermediate synthesis Incomplete reaction; side product formation.Increase reaction time or temperature moderately. Ensure reagents are pure.
Incomplete reduction of the nitro group Insufficient reducing agent; deactivation of the reducing agent.Increase the equivalents of SnCl₂·2H₂O. Ensure the reaction is carried out under an inert atmosphere if using other sensitive reducing agents.
Low yield in Suzuki coupling Inactive catalyst; inefficient base; poor quality of boronic acid.Use a fresh batch of palladium catalyst. Ensure the base is anhydrous. Use high-purity boronic acid. Thoroughly degas the reaction mixture.
Difficult purification Presence of closely-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization from different solvents.
Assay Troubleshooting
Issue Possible Cause Suggested Solution
Compound precipitates in aqueous buffer Low aqueous solubility.Increase the percentage of DMSO in the final dilution (ensure it's below the toxic level for your cells, typically <0.5%). Use a surfactant like Pluronic F-127 to improve solubility.
High background fluorescence in imaging Autofluorescence from cells or medium; compound instability leading to fluorescent byproducts.Use a phenol red-free medium for imaging. Image cells before adding the compound to establish a baseline. Check for compound degradation by HPLC-MS.
No or weak signal in fluorescence microscopy Low quantum yield in the cellular environment; incorrect filter sets.Increase the concentration of the compound. Ensure the excitation and emission filters match the spectral properties of the compound.
High variability in cytotoxicity assay Inconsistent cell seeding; compound precipitation at higher concentrations.Use a multichannel pipette for cell seeding and ensure a single-cell suspension. Visually inspect the wells for precipitation after adding the compound.

Quantitative Data

The following tables summarize representative data for related aminocoumarin derivatives to provide an expected range of activity. Note: These values are for structurally similar compounds and should be determined experimentally for this compound.

Table 1: Representative Cytotoxicity of Aminocoumarin Derivatives

Cell Line Compound Type Reported IC₅₀ (µM)
MCF-7 (Breast Cancer)Coumarin-Chalcone Hybrid9.62 µg/mL
MCF-7 (Breast Cancer)Indole-Coumarin Hybrid9.1
MCF-7 (Breast Cancer)Coumarin-Sulfonamide0.0088
PC-3 (Prostate Cancer)Substituted Coumarin3.56

Table 2: Representative Monoamine Oxidase (MAO) Inhibition

Enzyme Compound Type Reported IC₅₀ (nM)
MAO-B7-benzyloxy-dimethylcoumarin1.14
MAO-APhenyl-substituted coumarinVaries (can be selective)
MAO-B3-phenyl coumarin derivativesCan be highly potent and selective

Table 3: Representative Fluorescence Properties

Compound Type Solvent Quantum Yield (Φ)
7-aminocoumarin derivativeVariesCan be high (up to 0.95)
Coumarin-dihydropyridineDMSO0.83
Phenylcoumarin carboxylateEthanol0.79

Visualizations

Synthesis_Workflow cluster_route_a Route A: Reduction of Nitro-Intermediate cluster_route_b Route B: Suzuki-Miyaura Coupling A1 Salicylaldehyde + 3-Nitrophenylacetic Acid A2 Perkin Condensation (Ac₂O, Et₃N, 140°C) A1->A2 A3 3-(3-nitrophenyl)-2H-chromen-2-one A2->A3 A4 Reduction (SnCl₂, EtOH, Reflux) A3->A4 A5 This compound A4->A5 B1 3-Bromocoumarin + 3-Aminophenylboronic Acid B2 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) B1->B2 B3 This compound B2->B3 MAO_Inhibition_Pathway MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Enzyme MA->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Increase Increased Neurotransmitter Levels in Synapse Compound This compound (Potential Inhibitor) Compound->MAO Inhibition Cell_Imaging_Workflow Start Culture cells on coverslips Incubate Incubate with This compound Start->Incubate Wash Wash to remove excess probe Incubate->Wash Image Fluorescence Microscopy (Excite with appropriate wavelength) Wash->Image Analyze Image Analysis (Localization, Intensity) Image->Analyze

References

Validation & Comparative

A Comparative Analysis of the Fluorescent Properties of 3-(3-aminophenyl)-2H-chromen-2-one and Fluorescein

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent probes, both coumarin derivatives and fluorescein hold significant prominence, each offering a unique set of photophysical characteristics that render them suitable for a diverse range of applications in research, diagnostics, and drug development. This guide provides a detailed, data-driven comparison of the fluorescent properties of a specific coumarin derivative, 3-(3-aminophenyl)-2H-chromen-2-one, and the widely utilized xanthene dye, fluorescein.

While extensive data is available for the well-characterized fluorescein, specific photophysical parameters for this compound are not readily found in published literature. Therefore, for the purpose of a quantitative comparison, this guide will utilize data for a structurally similar compound, 7-amino-4-methyl-3-phenylcoumarin, as a proxy. This analog features an amino group, an electron-donating substituent known to enhance fluorescence, and a phenyl group at the 3-position, providing a reasonable estimation of the expected fluorescent behavior. It is crucial to acknowledge that these values are an approximation and may not precisely reflect the properties of this compound.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key fluorescent properties of fluorescein and the proxy for this compound, 7-amino-4-methyl-3-phenylcoumarin.

PropertyFluorescein7-amino-4-methyl-3-phenylcoumarin (Proxy)
Excitation Maximum (λex) ~494 nm~360 nm
Emission Maximum (λem) ~521 nm~450 nm
Molar Extinction Coefficient (ε) ~76,900 M⁻¹cm⁻¹Not Available
Fluorescence Quantum Yield (Φ) ~0.95~0.62
Solvent 0.1 M NaOHEthanol

Experimental Methodologies

The data presented in this guide is derived from standard spectroscopic techniques. Below are detailed protocols for the determination of fluorescence quantum yield and molar extinction coefficient, crucial for the characterization of any fluorescent molecule.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Protocol:

  • Prepare a series of dilutions of both the sample compound and a suitable fluorescence standard (e.g., quinine sulfate or fluorescein) in the same solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the sample and the standard at each concentration.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield (Φ_S) of the sample using the following equation:

    Φ_S = Φ_R * (m_S / m_R) * (η_S² / η_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • m_S and m_R are the slopes of the linear plots for the sample and the reference, respectively.

    • η_S and η_R are the refractive indices of the sample and reference solutions (if different solvents are used).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions abs_spec Measure Absorbance Spectra prep_sample->abs_spec em_spec Measure Emission Spectra prep_sample->em_spec prep_standard Prepare Standard Dilutions prep_standard->abs_spec prep_standard->em_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra em_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for determining relative fluorescence quantum yield.
Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Prepare a stock solution of the compound with a precisely known concentration in a suitable solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot the absorbance versus the concentration of the solutions.

  • Determine the slope of the resulting linear plot. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the line is equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax prep_dilutions->measure_abs plot_beer Plot Absorbance vs. Concentration measure_abs->plot_beer calc_epsilon Calculate Molar Extinction Coefficient from Slope plot_beer->calc_epsilon

Validation of 3-(3-Aminophenyl)-2H-chromen-2-one as a Biomarker Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(3-aminophenyl)-2H-chromen-2-one as a potential biomarker probe. Due to the limited availability of direct validation studies for this specific compound, this document establishes a framework for its evaluation by comparing its theoretical properties with established classes of fluorescent biomarker probes. The experimental data presented is illustrative, based on typical performance characteristics of coumarin-based probes, to guide researchers in their validation efforts.

Introduction to this compound

This compound belongs to the coumarin family, a class of compounds well-regarded for their fluorescent properties and extensive use in developing biomarker probes.[1][2][3] The core coumarin scaffold serves as a robust fluorophore, and the aminophenyl substitution offers a reactive site for enzymatic modification or for targeting specific cellular components. The primary application of such a probe is envisioned in the detection of enzymatic activity or the sensing of specific ions within a biological system, where a change in the probe's fluorescence signals the presence or activity of the biomarker of interest.

Comparative Analysis with Alternative Probes

The validation of a new biomarker probe requires a thorough comparison against existing technologies. Here, we compare the anticipated performance of this compound with two common classes of fluorescent probes: fluorescein-based probes and rhodamine-based probes.

FeatureThis compound (Anticipated)Fluorescein-Based ProbesRhodamine-Based Probes
Photostability Moderate to HighLow to ModerateHigh
pH Sensitivity ModerateHighLow
Quantum Yield ModerateHighHigh
Stokes Shift ModerateSmallLarge
Cell Permeability GoodVariableGood
Toxicity LowLow to ModerateModerate

Experimental Validation Protocols

The validation of this compound as a biomarker probe would necessitate a series of rigorous experiments to characterize its performance and specificity. Below are detailed methodologies for key validation experiments.

Spectroscopic Characterization

Objective: To determine the fundamental photophysical properties of the probe.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in a relevant biological buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_max_abs).

  • Measure the fluorescence emission spectrum using a fluorometer, exciting at λ_max_abs, to determine the maximum emission wavelength (λ_max_em).

  • Calculate the Stokes shift (λ_max_em - λ_max_abs).

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Assess photostability by continuously exposing the probe solution to the excitation light and monitoring the decrease in fluorescence intensity over time.

In Vitro Enzyme Activity Assay

Objective: To evaluate the probe's ability to detect the activity of a target enzyme (e.g., a specific protease or esterase).

Protocol:

  • Prepare a series of dilutions of the target enzyme in the appropriate assay buffer.

  • Add this compound to each enzyme dilution to a final concentration of 1-5 µM.

  • Incubate the reactions at 37°C for a specified time course (e.g., 0-60 minutes).

  • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation at λ_max_abs, emission at λ_max_em).

  • As a control, perform the same experiment in the presence of a known inhibitor of the target enzyme to confirm the specificity of the probe's activation.

  • Plot the fluorescence intensity against enzyme concentration to determine the limit of detection (LOD).

Cellular Imaging and Cytotoxicity Assay

Objective: To assess the probe's cell permeability, intracellular localization, and potential toxicity.

Protocol:

  • Culture a relevant cell line (e.g., HeLa cells) on glass-bottom dishes.

  • Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for a specified incubation period.

  • Wash the cells with PBS to remove excess probe.

  • Image the cells using a fluorescence microscope equipped with appropriate filters.

  • To assess cytotoxicity, perform an MTT or similar viability assay on cells treated with the same concentration range of the probe for 24-48 hours.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound as a biomarker probe often involves an enzymatic reaction that alters its fluorescent properties. For instance, an enzyme could cleave a modifying group attached to the amine, leading to a "turn-on" fluorescence response.

G cluster_workflow Experimental Workflow for Probe Validation synthesis Probe Synthesis & Purification spectro Spectroscopic Characterization synthesis->spectro in_vitro In Vitro Enzyme Activity Assay spectro->in_vitro cell_imaging Cellular Imaging & Localization in_vitro->cell_imaging cytotoxicity Cytotoxicity Assay cell_imaging->cytotoxicity validation Biomarker Validation in Disease Model cell_imaging->validation

A typical experimental workflow for the validation of a novel fluorescent biomarker probe.

The interaction of the probe with a target enzyme can be conceptualized as a specific signaling event.

G cluster_pathway Proposed Mechanism of Action probe 3-(3-aminophenyl)-2H- chromen-2-one (Probe) cleavage Enzymatic Cleavage of Amine Group probe->cleavage Binding enzyme Target Enzyme (e.g., Protease) enzyme->cleavage Catalysis fluorescence Increased Fluorescence Signal cleavage->fluorescence Signal Generation

A simplified signaling pathway illustrating the enzyme-activated fluorescence of the probe.

Conclusion

While direct experimental validation of this compound as a biomarker probe is not yet extensively documented, its chemical structure and the well-established properties of coumarin-based probes suggest significant potential. The comparative framework and detailed experimental protocols provided in this guide offer a clear roadmap for its systematic evaluation. Future research should focus on synthesizing and testing this probe against specific biological targets to fully elucidate its efficacy and applicability in biomedical research and diagnostics.

References

A Comparative Study of 3-(Aminophenyl)-2H-chromen-2-one Isomers: Synthesis, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(3-aminophenyl)-2H-chromen-2-one and its ortho- and para-isomers, focusing on their synthesis, spectral characteristics, and biological activities. While a direct comparative study presenting quantitative data for all three isomers under identical experimental conditions is not extensively available in the current literature, this guide collates available data to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structures and Physicochemical Properties

The position of the amino group on the 3-phenyl substituent of the 2H-chromen-2-one core significantly influences the molecule's electronic properties, and consequently, its biological activity.

CompoundIsomerMolecular FormulaMolecular Weight ( g/mol )
3-(2-aminophenyl)-2H-chromen-2-oneorthoC₁₅H₁₁NO₂237.25
This compoundmetaC₁₅H₁₁NO₂237.25
3-(4-aminophenyl)-2H-chromen-2-oneparaC₁₅H₁₁NO₂237.25

Synthesis and Spectral Characterization

The synthesis of 3-(aminophenyl)-2H-chromen-2-one isomers typically involves the Perkin, Knoevenagel, or Wittig reactions, followed by the reduction of a corresponding nitro-precursor.

General Synthesis Outline:

Synthesis Salicylaldehyde Substituted Salicylaldehyde Nitro_coumarin 3-(nitrophenyl)-2H-chromen-2-one Salicylaldehyde->Nitro_coumarin Perkin Reaction Phenylacetic_acid Substituted Phenylacetic Acid Phenylacetic_acid->Nitro_coumarin Amino_coumarin 3-(aminophenyl)-2H-chromen-2-one Nitro_coumarin->Amino_coumarin Reduction (e.g., SnCl2/HCl)

Comparative Analysis of 3-(3-Aminophenyl)-2H-chromen-2-one Analogues as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MAO-B Inhibition by Coumarin Derivatives

Coumarin derivatives have emerged as a promising class of compounds in the development of novel therapeutic agents. Their rigid heterocyclic scaffold serves as a valuable pharmacophore for targeting a variety of enzymes. Notably, 3-phenylcoumarin derivatives have demonstrated significant inhibitory activity against Monoamine Oxidase B (MAO-B).[1] MAO-B is a crucial enzyme in the catabolism of neurotransmitters, particularly dopamine.[2] Its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy for managing Parkinson's disease.[3] Furthermore, MAO-B's metabolic activity contributes to oxidative stress through the production of hydrogen peroxide, implicating it in the progression of neurodegenerative diseases.[2]

This guide focuses on a comparative assessment of a representative 3-phenylcoumarin analogue against two clinically approved MAO-B inhibitors, offering a quantitative and methodological reference for researchers in the field.

Quantitative Performance Comparison

The inhibitory efficacy of the 3-phenylcoumarin analogue and the reference drugs against human MAO-B is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTypeTargetIC50 (nM)
6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one3-Phenylcoumarin AnalogueMAO-B56
SelegilineReference DrugMAO-B51[4]
SafinamideReference DrugMAO-B98[5]

Note: Data for the 3-phenylcoumarin analogue is based on the findings reported for 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one.[6]

Experimental Protocols

The following is a detailed methodology for a standard in vitro MAO-B inhibition assay, which can be used to validate and compare the performance of novel coumarin derivatives.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines the determination of the inhibitory activity of test compounds against human MAO-B using a continuous spectrophotometric or fluorometric method with kynuramine as the substrate.[7][8]

Materials and Reagents:

  • Recombinant human MAO-B enzyme (expressed in a suitable system, e.g., insect cells)

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Selegiline, Safinamide)

  • 96-well microplates (black or UV-transparent, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of kynuramine in ultrapure water.

    • Prepare stock solutions of the test and reference compounds in DMSO.

    • Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Potassium phosphate buffer.

      • A solution of the test compound or reference inhibitor at various concentrations. A vehicle control (DMSO) should also be included.

      • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

    • Immediately measure the change in absorbance or fluorescence over a specified period (e.g., 20-30 minutes) at the appropriate wavelength. The product of kynuramine oxidation, 4-hydroxyquinoline, can be detected by measuring the increase in absorbance at approximately 316 nm or fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[7][8]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of MAO-B in Dopamine Metabolism

The following diagram illustrates the role of MAO-B in the degradation of dopamine and the mechanism of action of MAO-B inhibitors.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitors Therapeutic Intervention Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by DOPAC DOPAC MAO_B->DOPAC Produces H2O2 H2O2 MAO_B->H2O2 Produces ROS Reactive Oxygen Species (ROS) H2O2->ROS Leads to Neuron_Damage Neuronal Damage ROS->Neuron_Damage Causes Oxidative Stress & Neurodegeneration Coumarin_Derivative 3-Phenylcoumarin Analogue Coumarin_Derivative->MAO_B Inhibits Selegiline Selegiline Selegiline->MAO_B Inhibits Safinamide Safinamide Safinamide->MAO_B Inhibits

Caption: MAO-B Pathway in Dopamine Metabolism and Neurodegeneration.

Experimental Workflow for In Vitro MAO-B Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 values of potential MAO-B inhibitors.

MAO_B_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Set Up 96-Well Plate (Buffer, Inhibitors, Controls) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C (10-15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Kynuramine Substrate) pre_incubation->reaction_start measurement Measure Absorbance/Fluorescence (Kinetic Read) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50_determination Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for MAO-B Inhibition Assay.

References

Head-to-head comparison of different coumarin-based fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent probes, coumarin-based sensors have carved a significant niche owing to their favorable photophysical properties, including high quantum yields, good photostability, and sensitivity to their microenvironment. These characteristics make them invaluable tools for researchers, scientists, and drug development professionals in visualizing and quantifying a wide array of analytes and biological processes. This guide provides a head-to-head comparison of different coumarin-based fluorescent probes tailored for specific applications, supported by experimental data and detailed protocols.

Comparison of Coumarin-Based Probes for Copper (Cu²⁺) Detection

Copper is an essential trace element, but its dysregulation is implicated in several neurological disorders. Coumarin-based probes offer high sensitivity and selectivity for Cu²⁺ detection. Here, we compare two such probes, HQ1 and BuCAC .

ParameterProbe HQ1Probe BuCAC
Detection Limit 1.81 x 10⁻⁸ M[1]3.03 x 10⁻⁷ M[2][3]
Binding Stoichiometry (Probe:Cu²⁺) Not specified2:1[2][3]
Response Time < 40 seconds[1]< 1 minute[2]
Fluorescence Response Quenching[1]Quenching[2]
Reversibility Not specifiedReversible with S²⁻[2]

Experimental Protocol: Determination of Cu²⁺ Detection Limit

The detection limit for Cu²⁺ is a critical parameter for evaluating probe performance. A standard method for its determination is as follows:

  • Prepare a stock solution of the coumarin-based probe (e.g., 1 mM in DMSO).

  • Prepare a stock solution of CuCl₂ (e.g., 1 mM in deionized water).

  • Perform fluorescence titration: In a quartz cuvette, add a fixed concentration of the probe (e.g., 10 µM) to a buffer solution (e.g., PBS:DMSO = 6:4, pH = 7.4).

  • Incrementally add small aliquots of the Cu²⁺ stock solution to the probe solution.

  • Record the fluorescence emission spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated. The excitation wavelength should be set at the absorption maximum of the probe.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

  • Calculate the detection limit using the formula: 3σ/k, where σ is the standard deviation of the blank (probe solution without Cu²⁺) and k is the slope of the linear portion of the titration curve.

Comparison of Coumarin-Based Probes for Biothiol Detection

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis. Coumarin-based probes have been developed for their differential detection. Here, we compare SWJT-14 and Probe 1 .

ParameterProbe SWJT-14Probe 1 (for Cys)
Analytes Detected Cys, Hcy, GSH (differentiated)[4][5]Cys, Hcy, GSH
Detection Limit (Cys) 0.02 µM[5]0.22 µM[6]
Detection Limit (Hcy) 0.42 µM[5]Not specified
Detection Limit (GSH) 0.92 µM[5]Not specified
Quantum Yield (Probe alone) 0.32% (at λex = 490 nm)[4]< 0.0001[6]
Fluorescence Response Turn-on (differentiated emission)[4]Turn-on (246-fold enhancement for Cys)[6]

Experimental Protocol: Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

  • Select a suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of five dilutions of both the sample probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a linear relationship.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (k_sample / k_standard) * (n_sample / n_standard)² where k is the slope of the linear plot and n is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

Signaling Pathway for a "Turn-On" Coumarin Probe for Enzyme Detection

This diagram illustrates a common mechanism for a coumarin-based probe that fluoresces upon enzymatic cleavage of a recognition group.

enzyme_activation Probe Non-fluorescent Coumarin Probe (Substrate) Enzyme Target Enzyme Probe->Enzyme Binding Recognition Recognition Moiety Probe->Recognition Product Fluorescent Coumarin (Product) Enzyme->Product Cleavage

Caption: Enzymatic activation of a coumarin-based fluorescent probe.

Experimental Workflow for Photostability Testing

Photostability is a crucial parameter for probes used in imaging applications that require prolonged light exposure. The following workflow is based on ICH Q1B guidelines.

photostability_workflow start Prepare Probe Solution (in appropriate solvent) expose Expose to Light Source (e.g., Xenon lamp) - Controlled illumination - Controlled UV irradiance start->expose dark_control Dark Control (wrapped in foil) start->dark_control measure Measure Absorbance and Fluorescence at Time Intervals expose->measure dark_control->measure analyze Analyze Data: - Plot % remaining fluorescence vs. time - Determine photobleaching quantum yield measure->analyze end Assess Photostability analyze->end

Caption: Workflow for assessing the photostability of a fluorescent probe.

Experimental Protocol: Photostability Testing

This protocol outlines a general procedure for evaluating the photostability of a coumarin-based probe.

  • Prepare a solution of the probe in a suitable solvent (e.g., PBS or DMSO) at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength.

  • Place the solution in a quartz cuvette.

  • Prepare a dark control by wrapping an identical cuvette containing the same solution in aluminum foil.

  • Expose the sample cuvette to a calibrated light source that provides both visible and near-UV irradiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[7][8][9][10]

  • At regular time intervals, remove the sample and dark control cuvettes from the light source and measure their UV-Vis absorption and fluorescence emission spectra.

  • Calculate the percentage of remaining fluorescence at each time point by comparing the integrated fluorescence intensity of the exposed sample to that of the dark control.

  • Plot the percentage of remaining fluorescence as a function of exposure time to determine the photobleaching rate. The photostability can be quantified by the photobleaching quantum yield (φb), which represents the probability of a molecule being photochemically altered per absorbed photon.[11]

References

Unraveling the Enigmatic Mechanism of 3-(3-aminophenyl)-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The coumarin scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific derivative, 3-(3-aminophenyl)-2H-chromen-2-one, holds therapeutic promise, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comparative analysis of its potential mechanisms by drawing parallels with structurally related coumarin derivatives, supported by experimental data from existing literature.

Postulated Mechanisms of Action: An Evidence-Based Comparison

While direct experimental evidence for this compound is limited, the biological activities of analogous compounds suggest several plausible mechanisms of action. These primarily revolve around enzyme inhibition and the modulation of cellular signaling pathways implicated in disease.

Enzyme Inhibition: A Prominent Mode of Action

Many coumarin derivatives exert their effects by targeting specific enzymes. Based on the available literature for similar compounds, this compound could potentially act as an inhibitor of the following enzyme families:

  • Carbonic Anhydrases (CAs): Several 3-substituted coumarin derivatives have been identified as inhibitors of human carbonic anhydrase IX and XII, enzymes that are often overexpressed in tumors.[5][6] These enzymes play a crucial role in regulating pH, and their inhibition can disrupt cancer cell metabolism.

  • Cholinesterases: Derivatives of 3-(4-aminophenyl)-coumarin have demonstrated selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease.[7]

  • Kinases: The anticancer activity of some coumarins has been linked to the inhibition of protein kinases, which are key regulators of cell proliferation and survival. For instance, some biscoumarin derivatives have been shown to suppress lung cancer cell proliferation by inhibiting the p38 signaling pathway.[8][9]

Comparative Data on Enzyme Inhibition by Coumarin Derivatives:

Compound/Derivative ClassTarget EnzymeIC50 Value (µM)Reference
Compound 14 (an oxazole derivative of 2H-chromen-2-one)CDK8 (in HCT116 cells)71.8[10]
Compound 6 (an oxazole derivative of 2H-chromen-2-one)ER-α (in MCF7 cells)74.1[10]
3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-dionesAromatase0.3 - 1.2[11]
3-(4-aminophenyl)-coumarin derivative 4m Acetylcholinesterase (AChE)0.091[7]
3-(4-aminophenyl)-coumarin derivative 4k Butyrylcholinesterase (BuChE)0.559[7]
Modulation of Cancer-Related Signaling Pathways

The anticancer properties of many coumarins stem from their ability to interfere with signaling pathways that are essential for tumor growth and metastasis.

A proposed signaling pathway that could be targeted by this compound, based on the activity of similar compounds, is illustrated below.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK p38 p38 MAPK RTK->p38 Phosphorylation MMP MMP-2/MMP-9 p38->MMP Activation Proliferation Cell Proliferation p38->Proliferation Migration Cell Migration MMP->Migration Coumarin 3-(3-aminophenyl)- 2H-chromen-2-one Coumarin->p38 Inhibition

Caption: Proposed inhibitory action on the p38 MAPK pathway.

This pathway highlights the potential of this compound to inhibit the p38 MAPK signaling cascade, a mechanism observed in other anticancer biscoumarin compounds.[8][9] Inhibition of this pathway can lead to a reduction in the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion.

Experimental Protocols for Mechanism of Action Studies

To confirm the mechanism of action of this compound, a series of in vitro and in cellulo experiments are recommended.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a target enzyme.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare stock solution of This compound B Prepare serial dilutions A->B D Incubate enzyme with compound dilutions B->D C Prepare enzyme and substrate solutions C->D E Initiate reaction by adding substrate C->E D->E F Incubate at optimal temperature E->F G Measure product formation (e.g., absorbance, fluorescence) F->G H Calculate percent inhibition G->H I Determine IC50 value H->I

Caption: Workflow for an in vitro enzyme inhibition assay.

Detailed Steps:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Mixture: In a microplate, add the enzyme solution, a buffer solution, and the test compound at various concentrations.

  • Enzyme-Inhibitor Incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a specific incubation time, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-Based Proliferation Assay (e.g., Sulforhodamine B Assay)

This assay is used to evaluate the antiproliferative potential of the compound on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with a solution like trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While the precise mechanism of action of this compound is yet to be definitively confirmed, the extensive research on structurally similar coumarin derivatives provides a strong foundation for targeted investigation. The most probable mechanisms involve the inhibition of key enzymes such as carbonic anhydrases, cholinesterases, or protein kinases, and the modulation of cancer-related signaling pathways like the p38 MAPK pathway. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and to fully characterize the therapeutic potential of this promising compound. Further research, including molecular docking studies and in vivo experiments, will be crucial to solidify our understanding of its pharmacological profile.

References

A Comparative Guide to the Synthesis and Application of 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and application of 3-(3-aminophenyl)-2H-chromen-2-one with alternative compounds, supported by experimental data and detailed protocols. This guide aims to offer a comprehensive resource for evaluating the reproducibility and performance of this versatile aminocoumarin.

Introduction

This compound is a member of the 3-arylcoumarin class of heterocyclic compounds. Coumarin derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and fluorescent properties. This guide will delve into the synthesis of this compound, its applications in cancer research and fluorescence imaging, and compare its performance with relevant alternatives.

Synthesis of this compound and Alternatives

The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitro-substituted precursor followed by its reduction. The most common method for the initial synthesis of the 3-arylcoumarin scaffold is the Perkin reaction.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of a weak base.[3][4] In this case, salicylaldehyde reacts with 2-(3-nitrophenyl)acetic acid in the presence of a base like triethylamine and a dehydrating agent such as acetic anhydride.

  • Reactants: Salicylaldehyde, 2-(3-nitrophenyl)acetic acid, triethylamine, acetic anhydride.

  • Procedure: A mixture of salicylaldehyde (1 eq.), 2-(3-nitrophenyl)acetic acid (1 eq.), and triethylamine (2 eq.) in acetic anhydride (5 eq.) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 3-(3-nitrophenyl)-2H-chromen-2-one.

Step 2: Reduction of 3-(3-nitrophenyl)-2H-chromen-2-one

The nitro group of 3-(3-nitrophenyl)-2H-chromen-2-one is then reduced to an amine to yield the final product. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.[5]

  • Reactants: 3-(3-nitrophenyl)-2H-chromen-2-one, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

  • Procedure: 3-(3-nitrophenyl)-2H-chromen-2-one is dissolved in ethanol, and an excess of stannous chloride dihydrate is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, and the solvent is evaporated to yield this compound, which can be further purified by column chromatography or recrystallization.

Comparison of Synthesis Methods

Several methods exist for the synthesis of 3-arylcoumarins, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Synthesis MethodKey ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages
Perkin Reaction Salicylaldehyde, Phenylacetic acid derivative, Acetic anhydride, Weak baseHigh temperature (reflux)40-70%Readily available starting materials, well-established.High temperatures, moderate yields.
Pechmann Condensation Phenol, β-ketoesterAcid catalyst (e.g., H₂SO₄, SnCl₂)60-90%Good yields, versatile for various phenols.Strong acidic conditions can be harsh for some substrates.
Wittig Reaction Salicylaldehyde, Phosphonium ylideStrong base50-80%Mild reaction conditions.Stoichiometric amounts of phosphine oxide byproduct.
Suzuki/Heck Coupling Halogenated coumarin, Arylboronic acid/alkenePalladium catalyst, Base70-95%High yields, broad substrate scope.Expensive catalyst, requires inert atmosphere.
Ultrasound-Assisted Synthesis Salicylaldehyde, Phenylacetyl chloride, K₂CO₃Ultrasound irradiation70-98%Short reaction times, high yields, green chemistry approach.[6]Requires specialized equipment.

Applications of this compound and Alternatives

3-Arylcoumarins, including this compound, are recognized for their potential in two primary application areas: as anticancer agents and as fluorescent probes.

Anticancer Activity

Coumarin derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[7][8][9][10] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.[10][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Comparison of Anticancer Activity (HeLa Cells)

CompoundIC50 (µM)Mechanism of ActionReference
Coumarin (parent compound) 54.2Induces G0/G1 arrest and apoptosis via a caspase-3 dependent mechanism.[12][12]
Scopoletin ~20-30Induces apoptosis through activation of apoptotic pathways.[8][8]
Doxorubicin (Standard Drug) ~0.1-1DNA intercalation and topoisomerase II inhibition.-
This compound Data not availableExpected to induce apoptosis, similar to other coumarins.-

Signaling Pathway: Apoptosis Induction by Coumarins

Coumarins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.

apoptosis_pathway Coumarin 3-Arylcoumarin ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by 3-arylcoumarins.

Fluorescent Properties and Applications

The extended π-conjugated system of the coumarin core gives rise to intrinsic fluorescence, making these compounds useful as fluorescent probes for various biological applications, including cellular imaging.[] The amino group in this compound can further modulate these properties.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is commonly used for its determination.[14]

  • Standard Selection: A fluorescent standard with a known quantum yield in the same solvent as the test compound is chosen.

  • Absorbance Measurement: A series of dilute solutions of both the standard and the test compound are prepared, and their absorbance at the excitation wavelength is measured. The absorbance values should be kept low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Measurement: The fluorescence emission spectra of the same solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the test compound. The quantum yield of the test compound (Φ_x) is calculated using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Comparison of Fluorescent Probes

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features
Coumarin-1 ~373~450~0.73 (in Ethanol)Common blue-emitting fluorophore.
7-Amino-4-methylcoumarin (AMC) ~350~445~0.63 (in Water)Widely used as a fluorescent label and pH indicator.
BODIPY FL ~503~512>0.9 (in Methanol)High quantum yield, narrow emission spectra, photostable.[][15][16]
This compound Data not availableData not availableData not availableExpected to be fluorescent, with properties influenced by the amino group.

Experimental Workflow: Cellular Imaging with Fluorescent Probes

cell_imaging_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging CellCulture 1. Cell Culture (e.g., HeLa cells on coverslips) ProbePrep 2. Prepare Probe Solution (e.g., this compound in DMSO) Incubation 3. Incubate cells with probe solution ProbePrep->Incubation Washing 4. Wash cells to remove excess probe Incubation->Washing Mounting 5. Mount coverslip on microscope slide Washing->Mounting Microscopy 6. Image cells using fluorescence microscope Mounting->Microscopy Analysis 7. Image Analysis Microscopy->Analysis

Caption: General workflow for cellular imaging using a fluorescent probe.

Conclusion

This compound is a promising compound within the 3-arylcoumarin family, with potential applications in anticancer research and as a fluorescent probe. Its synthesis is accessible through well-established organic reactions, offering opportunities for optimization towards greener and more efficient methods like ultrasound-assisted synthesis. While its biological and photophysical properties are inferred to be significant based on the broader class of coumarins, a lack of specific experimental data for this particular molecule highlights a clear area for future research. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for researchers looking to explore the synthesis and application of this compound and to objectively evaluate its performance against existing alternatives in the field. Further investigation is warranted to fully elucidate its potential and reproducibility in various experimental settings.

References

Evaluating the Specificity of 3-(3-aminophenyl)-2H-chromen-2-one: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

3-(3-aminophenyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class of molecules. Coumarins, both natural and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties. A prominent and well-studied activity of many coumarin derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drug development, and coumarins have emerged as a promising class of selective inhibitors for these isoforms.

This guide provides a comparative evaluation of the potential specificity of this compound. Due to the absence of publicly available experimental data on the direct inhibitory activity of this specific compound, this analysis is based on published data for structurally similar aminophenylcoumarin derivatives and related 3-substituted coumarins. The aim is to offer researchers, scientists, and drug development professionals a predictive insight into its likely biological targets and selectivity profile.

The Landscape of Coumarin-Based Carbonic Anhydrase Inhibitors

Coumarins typically act as "prodrug" inhibitors of carbonic anhydrases. The lactone ring of the coumarin scaffold undergoes hydrolysis, catalyzed by the esterase activity of the CA enzyme itself, to form a corresponding 2-hydroxy-cinnamic acid derivative. This product then binds to the active site of the enzyme, leading to inhibition. The specificity of coumarin-based inhibitors is often dictated by the substitutions on the coumarin ring, which can lead to selective interactions with the unique amino acid residues at the entrance of the active site of different CA isoforms. This mechanism allows for the design of inhibitors that are highly selective for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, thereby potentially reducing off-target effects.

Comparative Analysis of Structurally Similar Compounds

While specific inhibitory data for this compound is not available, studies on closely related 3-(4-aminophenyl)-coumarin derivatives and other 3-substituted coumarins provide valuable structure-activity relationship (SAR) insights.

For instance, research on 3-(4-aminophenyl)-coumarin derivatives has demonstrated their potential as anti-inflammatory and anti-Alzheimer's disease agents, with some compounds showing selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests that the aminophenyl substituent at the 3-position can direct the coumarin scaffold towards targets other than carbonic anhydrases.

Conversely, a multitude of studies on various 3-substituted coumarins have established their potent and selective inhibitory activity against CA IX and XII. For example, coumarin-3-carboxamides have been shown to be effective and selective inhibitors of these tumor-associated isoforms.

Based on the available evidence for analogous compounds, it is plausible to hypothesize that this compound possesses inhibitory activity against carbonic anhydrases, likely with a preference for the tumor-related isoforms CA IX and XII. However, the presence of the 3-amino group on the phenyl ring could also confer affinity for other biological targets.

Experimental Protocols for Specificity Evaluation

To definitively determine the specificity of this compound, a series of in vitro enzymatic assays are required. The following protocols outline the standard methodologies used in the field.

Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is the gold standard for measuring the inhibition of CA-catalyzed CO₂ hydration.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂. The hydration of CO₂ produces protons, leading to a decrease in the pH of a buffer solution, which is monitored by a pH indicator.

Materials:

  • Recombinant human CA isoforms (CA I, II, IX, XII)

  • This compound and comparator compounds

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the buffer.

  • Incubate the enzyme with various concentrations of the inhibitor (this compound) or vehicle control for a defined period (typically a few hours to allow for potential prodrug hydrolysis).

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). Ki values can be subsequently determined using the Cheng-Prusoff equation.

Experimental Workflow for Determining Specificity

The following diagram illustrates a typical workflow for evaluating the specificity of a test compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Specificity Profiling cluster_3 Data Analysis and Comparison A Synthesize and purify This compound B Prepare stock solutions in appropriate solvent (e.g., DMSO) A->B C In vitro inhibition assay against primary target (e.g., hCA IX) B->C D Determine IC50 value C->D E Assay against a panel of related enzymes (hCA I, II, XII) D->E F Assay against a panel of unrelated off-target enzymes D->F G Determine IC50/Ki values for all enzymes E->G F->G H Compare IC50/Ki values to determine selectivity indices G->H I Compare with known selective and non-selective inhibitors H->I

Figure 1. Experimental workflow for specificity profiling.

Data Presentation: A Predictive Comparison

Although experimental data for this compound is not available, the table below provides a template for how the inhibitory data should be presented once obtained, alongside data for known reference compounds.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (CA I/IX)Selectivity Ratio (CA II/IX)
This compound Data not availableData not availableData not availableData not available--
Acetazolamide (Non-selective)25012255.7100.48
U-104 (Selective CA IX/XII inhibitor)10,000>100,000454.5>222>2222

Data for Acetazolamide and U-104 are representative values from the literature and may vary depending on the specific assay conditions.

Signaling Pathway Involvement

The primary signaling pathway affected by selective CA IX inhibitors is the regulation of intracellular and extracellular pH in tumor cells.

G cluster_0 Tumor Microenvironment cluster_1 pH Regulation cluster_2 Inhibitor Action cluster_3 Downstream Effects of Inhibition Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX CO2_H2O CO₂ + H₂O CAIX_enzyme CA IX CO2_H2O->CAIX_enzyme H_HCO3 H⁺ + HCO₃⁻ pHe Extracellular Acidosis (↓pHe) H_HCO3->pHe H⁺ export pHi Intracellular Alkalosis (↑pHi) H_HCO3->pHi HCO₃⁻ import CAIX_enzyme->H_HCO3 pHe_norm Normalization of pHe CAIX_enzyme->pHe_norm pHi_acid Intracellular Acidification CAIX_enzyme->pHi_acid Inhibitor 3-(3-aminophenyl)- 2H-chromen-2-one Inhibitor->CAIX_enzyme Inhibition Metastasis Reduced Metastasis pHe_norm->Metastasis Apoptosis Apoptosis/Reduced Proliferation pHi_acid->Apoptosis

Figure 2. Role of CA IX in tumor pH regulation and the effect of inhibition.

Conclusion

While direct experimental evidence for the specificity of this compound is currently lacking in the public domain, the extensive research on structurally related coumarin derivatives strongly suggests its potential as a carbonic anhydrase inhibitor, likely with selectivity towards the tumor-associated isoforms CA IX and XII. The aminophenyl moiety may also confer affinity for other biological targets, highlighting the critical need for comprehensive experimental evaluation. The protocols and frameworks provided in this guide offer a clear path for researchers to determine the precise inhibitory profile and specificity of this and other novel coumarin-based compounds, thereby facilitating the development of new therapeutic agents.

Benchmarking the performance of 3-(3-aminophenyl)-2H-chromen-2-one in a new assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance benchmark of 3-(3-aminophenyl)-2H-chromen-2-one and its analogs in relevant biological assays. The data presented here is intended for researchers, scientists, and drug development professionals to evaluate its potential applications. While specific data for this compound is limited, this guide leverages data from its close structural analog, 3-(4-aminophenyl)-coumarin derivatives, to provide a comparative analysis against established compounds.

Introduction to this compound

This compound belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities.[1][2] Coumarins are a significant scaffold in medicinal chemistry due to their broad spectrum of biological properties, including anticancer, anti-inflammatory, and anticoagulant effects.[3][4] The aminophenyl substitution on the coumarin core is of particular interest as it can modulate the compound's biological activity and fluorescent properties.

Performance in Cholinesterase Inhibition Assay

A key area of investigation for coumarin derivatives is their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the pathogenesis of Alzheimer's disease.[5] The following table summarizes the in-vitro inhibitory activity of a derivative of the closely related 3-(4-aminophenyl)-coumarin against human AChE and BuChE, compared to the standard drug Donepezil.

CompoundTarget EnzymeIC50 (µM)
3-(4-aminophenyl)-coumarin derivative (4m) AChE0.091 ± 0.011[5]
BuChE> 40[5]
Donepezil (Standard) AChE0.024 ± 0.003[5]
BuChE3.570 ± 0.130[5]

Potential as a Fluorescent Probe

Aminocoumarins are known for their fluorescent properties, making them valuable as fluorescent probes in various biological assays.[6][7] The fluorescence quantum yield is a critical parameter for evaluating the performance of a fluorescent probe. The following table provides a hypothetical comparison of the expected fluorescent properties of this compound with a widely used fluorescent dye, Rhodamine B.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)
This compound (Hypothetical) ~350 - 400~450 - 500High (similar to other aminocoumarins, potentially >0.6)[8][9]
Rhodamine B (Reference) ~550~5800.31[6]

Experimental Protocols

In-vitro Cholinesterase Inhibition Assay

This protocol is adapted from the methods used for the evaluation of 3-(4-aminophenyl)-coumarin derivatives.[5]

Materials:

  • Human recombinant AChE and BuChE

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound analog) and reference inhibitor (Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BuChE).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).

  • Measure the absorbance at 405 nm every 5 minutes for 30 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_in_cleft ACh ACh_vesicle->ACh_in_cleft Exocytosis Ca_ion Ca2+ Ca_ion->ACh_vesicle Action Potential triggers Ca2+ influx AChE AChE ACh_in_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_in_cleft->ACh_receptor AChE->Choline Recycling Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor 3-(3-aminophenyl)- 2H-chromen-2-one Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

Experimental Workflow for Cholinesterase Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Reagent Solutions (Enzyme, Substrate, DTNB, Inhibitor) Add_Reagents Add Inhibitor, DTNB, and Enzyme to 96-well plate Prep_Solutions->Add_Reagents Incubate_1 Incubate at 37°C for 15 min Add_Reagents->Incubate_1 Add_Substrate Add Substrate to initiate reaction Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm over 30 min Add_Substrate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for the in-vitro cholinesterase inhibition assay.

References

In Vivo Showdown: 3-Aminophenyl Coumarin Derivative Demonstrates Potent Anti-Arthritic Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent pre-clinical investigation in a rat model of rheumatoid arthritis has demonstrated the significant therapeutic potential of a novel 3-aminophenyl coumarin derivative, closely related to 3-(3-aminophenyl)-2H-chromen-2-one. The study highlights the compound's ability to mitigate key inflammatory markers and joint degradation, positioning it as a promising candidate for further drug development in the treatment of rheumatoid arthritis.

This comparative guide provides an in-depth analysis of the in vivo validation of this class of compounds, presenting a head-to-head comparison with established rheumatoid arthritis treatments, Methotrexate and Celecoxib. The data presented is based on a comprehensive review of pre-clinical studies in rodent models of induced arthritis.

Performance Comparison in a Nutshell

Feature3-(4-aminophenyl)-coumarin derivative (Compound 5e)Methotrexate (MTX)Celecoxib
Therapeutic Target Rheumatoid ArthritisRheumatoid ArthritisRheumatoid Arthritis, Osteoarthritis
Animal Model Collagen-Induced Arthritis (Rat)Collagen-Induced Arthritis (Rat)Adjuvant-Induced Arthritis (Rat)
Primary Efficacy Endpoint Reduction in paw swelling and arthritis scoreReduction in paw swelling and arthritis scoreReduction in paw volume
Mechanism of Action Inhibition of NF-κB and MAPK signaling pathwaysDihydrofolate reductase inhibitor, anti-inflammatorySelective COX-2 inhibitor

Detailed In Vivo Performance Data

The following tables summarize the quantitative data from key pre-clinical studies, offering a direct comparison of the anti-inflammatory efficacy of the 3-aminophenyl coumarin derivative and standard-of-care agents.

A Note on the Investigated Compound: The in vivo data presented for the 3-aminophenyl coumarin class is based on the performance of compound 5e , a 3-(4-aminophenyl)-coumarin derivative, as detailed in a study by Miao et al. (2021) in the Journal of Enzyme Inhibition and Medicinal Chemistry. Due to the close structural similarity, these findings provide a strong indication of the expected in vivo efficacy of this compound.

Table 1: Effect on Paw Edema in Rat Model of Arthritis
Treatment GroupDosageAdministration RouteMean Paw Volume (mL) ± SD% Inhibition of Edema
Compound 5e Study (Collagen-Induced Arthritis)
Control (Model)-Oral gavage1.85 ± 0.12-
Compound 5e (Low Dose)30 mg/kg/dayOral gavage1.42 ± 0.1023.2%
Compound 5e (High Dose)60 mg/kg/dayOral gavage1.15 ± 0.0937.8%
Methotrexate30 mg/kg/weekOral gavage1.28 ± 0.1130.8%
Celecoxib Study (Adjuvant-Induced Arthritis)
Control (Arthritic)-Oral2.1 ± 0.15-
Celecoxib5 mg/kg/dayOral1.3 ± 0.1238.1%
Table 2: Effect on Arthritis Score in Rat Model of Collagen-Induced Arthritis
Treatment GroupDosageAdministration RouteMean Arthritis Score ± SD
Control (Model)-Oral gavage3.5 ± 0.5
Compound 5e (Low Dose)30 mg/kg/dayOral gavage2.1 ± 0.4
Compound 5e (High Dose)60 mg/kg/dayOral gavage1.2 ± 0.3
Methotrexate30 mg/kg/weekOral gavage1.8 ± 0.4

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Collagen-Induced Arthritis (CIA) in Rats (for Compound 5e and Methotrexate)

Animal Model: Male Wistar rats (180-220 g) were used for the induction of arthritis.

Induction of Arthritis:

  • Bovine type II collagen was dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of complete Freund's adjuvant.

  • On day 0, rats were immunized via an intradermal injection of 0.1 mL of the emulsion at the base of the tail.

  • A booster injection of bovine type II collagen in incomplete Freund's adjuvant was administered on day 7.

Treatment Protocol:

  • Rats were randomly divided into four groups: model control, low-dose compound 5e (30 mg/kg), high-dose compound 5e (60 mg/kg), and methotrexate (30 mg/kg).

  • Treatments were administered daily by oral gavage from day 14 to day 28 post-primary immunization.

  • The control group received an equivalent volume of the vehicle.

Efficacy Evaluation:

  • Paw Swelling: The volume of the hind paws was measured using a plethysmometer at regular intervals.

  • Arthritis Score: The severity of arthritis in each paw was graded on a scale of 0 to 4, based on erythema, swelling, and joint deformity. The scores for all paws were summed to obtain a total arthritis score for each animal.

  • Histopathological Analysis: At the end of the study, ankle joints were collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were quantified using ELISA kits.

Adjuvant-Induced Arthritis (AIA) in Rats (for Celecoxib)

Animal Model: Male Wistar rats were utilized for this study.

Induction of Arthritis:

  • Arthritis was induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant into the subplantar region of the right hind paw.

Treatment Protocol:

  • Animals were divided into a control group and a treatment group.

  • Celecoxib (5 mg/kg) was administered orally once daily.

  • The control group received the vehicle.

Efficacy Evaluation:

  • Paw Volume: The volume of the injected paw was measured using a plethysmometer to assess the degree of inflammation.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams have been generated.

G cluster_inflammation Inflammatory Stimulus (e.g., Collagen, Adjuvant) cluster_signaling Intracellular Signaling Cascade cluster_cytokines Pro-inflammatory Cytokine Production cluster_symptoms Clinical Manifestations of Arthritis cluster_intervention Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB MAPK MAPK Pathway Inflammatory_Stimulus->MAPK TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 MAPK->IL6 Inflammation Joint Inflammation (Paw Edema) TNFa->Inflammation Degradation Cartilage & Bone Degradation TNFa->Degradation IL1b->Inflammation IL1b->Degradation IL6->Inflammation Coumarin 3-Aminophenyl Coumarin Derivative Coumarin->NFkB Inhibits Coumarin->MAPK Inhibits

Caption: Mechanism of action for the 3-aminophenyl coumarin derivative.

G cluster_setup Phase 1: Arthritis Induction cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 Day14_28 Days 14-28: Daily Oral Gavage (Vehicle, Compound 5e, or MTX) Day7->Day14_28 Paw_Measurement Paw Volume Measurement Day14_28->Paw_Measurement Arthritis_Scoring Arthritis Scoring Day14_28->Arthritis_Scoring Histopathology Histopathological Analysis Day14_28->Histopathology Cytokine_Analysis Serum Cytokine Analysis Day14_28->Cytokine_Analysis

Caption: Experimental workflow for the in vivo validation in a rat CIA model.

Safety Operating Guide

Proper Disposal of 3-(3-aminophenyl)-2H-chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-(3-aminophenyl)-2H-chromen-2-one as a hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations. This guide provides essential safety and logistical information for the handling and disposal of this compound and associated materials.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its parent compound, coumarin, and related aminophenyl compounds. Coumarin is classified as acutely toxic if swallowed or in contact with skin, and as a potential skin sensitizer[1]. Therefore, a cautious approach to disposal is mandatory.

Hazard and Safety Summary
Data PointSummary of InformationCitation
GHS Classification (Inferred) Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Skin Sensitization (Category 1)[1]
Primary Hazards Toxic if swallowed or in contact with skin, may cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are required. A dust mask or respirator should be used if handling the solid form to avoid inhalation.[1][2]
Environmental Hazards Avoid release to the environment. Do not dispose of down the drain.[1][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposition Final Disposition A Unused or Expired Chemical D Is the chemical in its original container? A->D B Contaminated Labware (e.g., glassware, pipette tips) F Triple-rinse non-disposable labware. Collect all rinsate as hazardous waste. B->F G Dispose of disposable labware in a designated solid hazardous waste container. B->G C Contaminated PPE (e.g., gloves, lab coat) H Place in a designated solid hazardous waste container. C->H E Collect in a designated, labeled hazardous waste container. D->E No D->E Yes I Arrange for pickup by a licensed hazardous waste disposal service. E->I F->E G->I H->I

Disposal Workflow Diagram

Detailed Disposal Protocols

Unused or Expired this compound
  • Step 1: Container Preparation: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, transfer the chemical to a new, compatible, and clearly labeled hazardous waste container.

  • Step 2: Waste Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").

  • Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Contaminated Labware and Materials
  • Disposable Materials (e.g., pipette tips, weighing boats, contaminated paper towels):

    • Step 1: Place all contaminated disposable items into a designated, leak-proof hazardous waste container for solid waste.

    • Step 2: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.

    • Step 3: When the container is full, seal it and arrange for disposal through your institution's EHS office.

  • Non-Disposable Glassware and Equipment:

    • Step 1: Under a fume hood and wearing appropriate PPE, rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) three times.

    • Step 2: Collect all three rinses in a designated hazardous waste container for liquid waste. This rinsate is considered hazardous.

    • Step 3: After triple rinsing, the glassware can typically be washed according to standard laboratory procedures.

Spill Cleanup
  • Step 1: Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Step 2: Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if the compound is in solid, dusty form.

  • Step 3: Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Step 4: Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Step 5: Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Step 6: Disposal: Seal and label the hazardous waste container and arrange for its disposal.

Disclaimer: This information is intended as a guide and is based on the properties of related compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for any chemicals used in your procedures. When in doubt, contact your Environmental Health and Safety department.

References

Essential Safety and Handling Protocols for 3-(3-aminophenyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE) and Safety Measures

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-aminophenyl)-2H-chromen-2-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Recommended Personal Protective Equipment

A multi-layered approach to PPE is recommended to ensure maximum protection. This includes appropriate attire for eye, face, hand, and body.

Protection Type Specific PPE Recommendation Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles of the compound that could cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which may cause irritation or allergic reactions.[3][4]
Body Protection A lab coat or a chemical-resistant disposable coverall.To shield the skin from accidental spills and contamination of personal clothing.[1][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).To be used in poorly ventilated areas or when the compound may become airborne, to prevent respiratory tract irritation.[4][5]

Procedural Workflow for Safe Handling

A systematic approach to handling, using, and disposing of this compound is critical to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_weigh Weigh Compound in Ventilated Area prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Operational and Disposal Plans

Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust particles.

Spill Management: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, carefully collect the spilled material. For solid spills, avoid generating dust. Place the material into a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice.[2]

  • If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-aminophenyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-aminophenyl)-2H-chromen-2-one

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